molecular formula C8H13NOS B12123642 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B12123642
M. Wt: 171.26 g/mol
InChI Key: DTZDWMBEOJORIO-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (CAS 1152562-62-3) is a chemical compound offered for research purposes . This molecule has a molecular formula of C 8 H 13 NOS and a molecular weight of 171.26 g/mol . The compound is typically supplied with cold-chain transportation to ensure stability . As a specialist chemical, its specific applications, mechanism of action, and detailed research value are areas for scientific investigation. Researchers are exploring the properties and potential utilities of such synthetic intermediates and novel molecules. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)ethanol

InChI

InChI=1S/C8H13NOS/c1-7(9-4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

DTZDWMBEOJORIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCO

Origin of Product

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. The compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (SMILES: CC(c1cccs1)NCCO) is a highly versatile, bifunctional intermediate. Structurally, it integrates a thiophene heterocycle—a classical bioisostere for the phenyl ring[1]—with a chiral ethylamine linker and a hydrophilic ethanolamine tail. This whitepaper provides an in-depth technical guide on its physicochemical properties, a self-validating synthetic methodology, and its analytical characterization.

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical profile of a building block is critical before incorporating it into a high-throughput screening (HTS) library or a lead optimization campaign. The properties of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol align perfectly with , ensuring that downstream derivatives maintain favorable oral bioavailability and membrane permeability[2].

The thiophene ring serves as a robust bioisostere[3]. Compared to a standard benzene ring, thiophene slightly reduces the overall molecular volume while introducing a sulfur atom that can participate in unique multipolar interactions within a target protein's binding pocket[1]. Furthermore, the secondary amine (pKa ~9.2) ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing aqueous solubility, while the terminal hydroxyl group provides a solvent-exposed vector or a handle for further derivatization (e.g., esterification or cyclization into a morpholine analog).

Quantitative Physicochemical Data
PropertyValueMedicinal Chemistry Implication
Molecular Formula C₈H₁₃NOSLow molecular weight allows for downstream functionalization without exceeding the 500 Da limit.
Molecular Weight 171.26 g/mol Highly efficient ligand-efficiency (LE) metric potential.
cLogP (estimated) ~1.52Optimal lipophilicity for passive membrane diffusion.
Topological Polar Surface Area (TPSA) 60.5 ŲExcellent for cellular permeability (well below the 140 Ų threshold).
H-Bond Donors 2 (-NH, -OH)Provides strong hydrogen-bonding vectors for target engagement.
H-Bond Acceptors 3 (N, O, S)Facilitates interactions with kinase hinge regions or GPCR binding sites.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Mechanistic Pathway: Reductive Amination

The most atom-economical and scalable route to synthesize this compound is the reductive amination of 1-(thiophen-2-yl)ethan-1-one (2-acetylthiophene) with 2-aminoethan-1-ol (ethanolamine).

Mechanism A 1-(Thiophen-2-yl)ethan-1-one (Ketone) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Attack B 2-Aminoethan-1-ol (Amine) B->C D Imine Intermediate (Schiff Base) C->D -H2O (Dehydration) E Target Compound (Secondary Amine) D->E NaBH(OAc)3 (Hydride Transfer)

Fig 1. Reductive amination mechanism from ketone to the target secondary amine.

Synthetic Methodology & Experimental Protocol

To ensure high yields and prevent the premature reduction of the starting ketone, we employ as the reducing agent[4]. The electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride, rendering it highly chemoselective for the protonated imine intermediate over the unreacted ketone[5].

Step-by-Step Protocol

Step 1: Imine Formation

  • Action: To a flame-dried round-bottom flask, add 1-(thiophen-2-yl)ethan-1-one (1.0 equiv) and 2-aminoethan-1-ol (1.1 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv).

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, which accommodates mild heating if the imine formation is sluggish[5]. Acetic acid acts as a Brønsted acid catalyst, activating the ketone carbonyl for nucleophilic attack and facilitating the dehydration of the hemiaminal to the imine.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Portionwise, add NaBH(OAc)₃ (1.5 equiv) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Cooling controls the exothermic nature of the hydride transfer. Adding the reducing agent after the imine has begun forming, combined with the mild nature of NaBH(OAc)₃, strictly prevents the off-target reduction of the starting material into 1-(thiophen-2-yl)ethan-1-ol[4].

Step 3: Quenching and Extraction

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ safely neutralizes the acetic acid and destroys any unreacted borohydride. Bringing the pH to ~8 ensures the target secondary amine is fully deprotonated (free base form), allowing it to partition efficiently into the organic phase.

Step 4: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, using a gradient of DCM to 10% Methanol in DCM containing 1% Triethylamine (Et₃N).

  • Causality: The addition of 1% Et₃N is a critical self-validating step for amine purification; it passivates the acidic silanol groups on the silica gel, preventing the basic secondary amine from streaking and ensuring a sharp, high-purity elution profile.

Workflow Step1 Step 1: Imine Formation Ketone + Amine + AcOH in DCE Step2 Step 2: Reduction NaBH(OAc)3 addition at 0 °C Step1->Step2 Step3 Step 3: Quenching Sat. NaHCO3 (aq) neutralization Step2->Step3 Step4 Step 4: Extraction EtOAc extraction & Brine wash Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization (Self-Validating System)

To guarantee the structural integrity and purity of the synthesized batch, the following analytical workflow must be executed. Each technique serves as a self-validating checkpoint against the proposed reaction mechanism.

  • FT-IR Spectroscopy:

    • Validation: The complete disappearance of the strong C=O stretching frequency at ~1670 cm⁻¹ (characteristic of the starting acetylthiophene) confirms that no unreacted ketone remains. The appearance of a broad band at 3300–3400 cm⁻¹ validates the presence of the newly formed secondary amine (N-H) and hydroxyl (O-H) groups.

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation: The disappearance of the ketone's methyl singlet (~2.5 ppm) and the emergence of a new methyl doublet (~1.4 ppm, J = 6.5 Hz) coupled to a methine quartet (~4.1 ppm) definitively confirms the formation of the chiral center at the ethyl linker. The ethanolamine methylene protons will present as distinct triplets (~2.7 and ~3.6 ppm).

  • LC-MS (ESI+):

    • Validation: The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 172.1, confirming the exact mass of the target compound.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. URL:[Link]

  • Patani, G.A., & LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. URL:[Link]

  • Abdel-Magid, A.F., Carson, K.G., Harris, B.D., Maryanoff, C.A., & Shah, R.D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

Sources

Comprehensive Technical Guide: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Structurally, it integrates a thiophene bioisostere, a chiral ethylamine spacer, and a terminal ethanolamine motif. This unique architectural combination makes it an ideal precursor for synthesizing central nervous system (CNS) agents, beta-blocker analogs, and targeted kinase inhibitors.

This whitepaper provides an authoritative breakdown of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its pharmacological relevance.

Molecular Architecture & Physicochemical Profile

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. Thiophene-containing amino alcohols of similar molecular weight (e.g., 3-amino-1-(thiophen-2-yl)butan-1-ol, MW 171.07 Da) are frequently utilized as foundational scaffolds in medicinal chemistry[1].

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
IUPAC Name 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.26 g/mol
Monoisotopic Mass 171.0718 Da
SMILES String CC(C1=CC=CS1)NCCO
Hydrogen Bond Donors 2 (Secondary Amine -NH, Hydroxyl -OH)
Hydrogen Bond Acceptors 3 (Nitrogen, Oxygen, Sulfur)
Rotatable Bonds 4
Stereocenters 1 (C1 of the ethyl group)

Strategic Synthesis: Reductive Amination Workflow

While one could theoretically synthesize this compound via the direct alkylation of commercially available 1-(thiophen-2-yl)ethan-1-amine[2], direct alkylation with 2-bromoethanol often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines.

As a Senior Application Scientist, I strongly recommend reductive amination of 2-acetylthiophene with ethanolamine. This approach is a staple in the synthesis of Mannich base derivatives and CNS-active pharmacophores due to its high chemoselectivity and predictable yields[3].

Causality and Experimental Design

The reaction relies on the formation of a transient iminium ion. By controlling the pH (using glacial acetic acid), we activate the ketone for nucleophilic attack by the primary amine of ethanolamine. We specifically select Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because they are stable in mildly acidic conditions and selectively reduce the iminium ion without reducing the unreacted ketone or the thiophene ring.

Self-Validating Step-by-Step Protocol

Step 1: Iminium Ion Formation

  • Charge the Reactor: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-acetylthiophene (1.0 equiv, 10 mmol) and ethanolamine (1.2 equiv, 12 mmol) in anhydrous methanol (30 mL).

  • Catalysis: Add glacial acetic acid dropwise until the pH reaches 5.5–6.0. Causality: This specific pH range is critical; it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to keep the ethanolamine largely unprotonated (maintaining nucleophilicity).

  • Validation Check 1 (TLC): Stir at room temperature for 2 hours. Monitor the disappearance of the ketone via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The intermediate Schiff base will appear as a new, highly UV-active spot. Do not proceed to reduction until ketone conversion is >95%.

Step 2: Selective Reduction 4. Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH₃CN (1.5 equiv, 15 mmol) over 15 minutes to control the exothermic hydrogen gas evolution. 5. Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours. 6. Validation Check 2 (LC-MS): Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject. Confirm the presence of the product mass: ESI+ expected at m/z 172.08 [M+H]⁺.

Step 3: Workup and Purification 7. Basic Quench: Quench the reaction by slowly adding 1M NaOH (20 mL). Causality: The basic quench deprotonates the newly formed secondary amine (pKa ~9.5), ensuring it remains completely in the organic phase during extraction. 8. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Triethylamine) to yield the pure target compound.

Workflow Visualization

SynthesisWorkflow Ketone 2-Acetylthiophene (Starting Material) Imine Iminium Intermediate (pH 5-6, AcOH) Ketone->Imine Condensation Amine Ethanolamine (Amine Source) Amine->Imine Nucleophilic Attack Reduction Selective Reduction (NaBH3CN or NaBH(OAc)3) Imine->Reduction TLC Validation Workup Basic Quench & Extraction (NaOH / DCM) Reduction->Workup LC-MS Check Product Target Compound (C8H13NOS) Workup->Product Column Chromatography

Fig 1. Reductive amination workflow for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol synthesis.

Analytical Validation & Characterization

To ensure the integrity of the synthesized batch, rigorous analytical characterization is mandatory. The following table outlines the expected spectroscopic metrics for the purified compound.

Table 2: Expected Analytical Characterization Metrics

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.20 (dd, 1H, thiophene), 6.95 (m, 2H, thiophene), 4.05 (q, 1H, chiral -CH-), 3.65 (t, 2H, -CH₂OH), 2.75 (t, 2H, -CH₂NH-), 1.45 (d, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 148.5 (thiophene Cq), 126.8, 124.5, 123.2 (thiophene CH), 61.2 (-CH₂OH), 54.5 (chiral -CH-), 49.8 (-CH₂NH-), 24.1 (-CH₃).
LC-MS (ESI+) Base peak at m/z 172.08 corresponding to [M+H]⁺.
IR Spectroscopy (ATR) Broad band at ~3300 cm⁻¹ (O-H and N-H stretch), 2950 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (thiophene ring stretch).

Pharmacological Relevance & Drug Design

The structural features of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol make it an exceptional candidate for rational drug design:

  • Thiophene Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring. It possesses a smaller van der Waals volume but maintains similar lipophilicity. In drug design, substituting a phenyl ring with a thiophene often improves metabolic stability (by resisting specific CYP450-mediated oxidations) and can alter receptor binding affinity due to the polarizability of the sulfur atom.

  • Stereochemical Control: The 1-ethyl substitution creates a critical stereocenter. The stereochemistry of the ethyl spacer is paramount for target engagement, analogous to the strict (R)-enantiomer requirement seen in the synthesis of atomoxetine[4]. Advanced asymmetric hydrogenation techniques are often employed in industry to secure enantiopure primary amines prior to alkylation if a specific enantiomer is required[5].

  • Ethanolamine Motif: The 2-aminoethanol group is a highly versatile, privileged pharmacophore found in beta-blockers, antihistamines, and lipid modulators. The terminal hydroxyl group provides an excellent synthetic handle for further derivatization (e.g., esterification for prodrug formulation, or etherification to build larger molecular architectures).

References

  • PubChemLite - 3-amino-1-(thiophen-2-yl)butan-1-ol (C8H13NOS). Université du Luxembourg. Available at:[1]

  • CAS 6309-16-6 | 1-(Thiophen-2-yl)ethan-1-amine. Sigma-Aldrich / MilliporeSigma. Available at:[2]

  • Mannich bases in medicinal chemistry and drug design. PMC - NIH. Available at:[3]

  • 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical. Benchchem. Available at:[4]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics - ACS Publications. Available at:[5]

Sources

Technical Whitepaper: Synthetic Strategies for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathways for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol , a secondary amino-alcohol featuring a thiophene pharmacophore. Structurally, this molecule serves as a critical intermediate in the development of P2Y12 inhibitors (analogous to Clopidogrel/Prasugrel derivatives) and specific kinase inhibitors where the bioisosteric replacement of a phenyl ring with thiophene is required to modulate lipophilicity and metabolic stability.

This guide prioritizes two primary methodologies:

  • Direct Reductive Amination (Ti(IV)-Mediated): The preferred route for high-throughput and process scalability.

  • Stepwise Alkylation: A route allowing for early-stage chiral resolution, essential for enantiopure drug substance development.

Retrosynthetic Analysis & Strategic Disconnections

The target molecule contains a secondary amine linking a chiral ethyl-thiophene moiety and a hydroxyethyl tail. Retrosynthetic disconnection at the C-N bond reveals two viable precursors.

Retrosynthesis Target Target: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol Disc1 Disconnection A: Reductive Amination Target->Disc1 Disc2 Disconnection B: N-Alkylation Target->Disc2 Acetyl 2-Acetylthiophene Disc1->Acetyl Ethanolamine Ethanolamine Disc1->Ethanolamine Amine 1-(Thiophen-2-yl)ethylamine Disc2->Amine Halo 2-Haloethanol / Ethylene Oxide Disc2->Halo

Figure 1: Retrosynthetic map highlighting the two primary strategic approaches.

Method A: Direct Reductive Amination (The "Process" Route)

This is the most efficient route for generating the carbon-nitrogen skeleton. However, the reaction between a ketone (2-acetylthiophene) and an alkanolamine is often sluggish due to the formation of oxazolidine intermediates or poor imine equilibrium.

To overcome this, we utilize Titanium(IV) Isopropoxide [Ti(OiPr)4] . This Lewis acid acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine species before reduction.

Reaction Mechanism[1]
  • Activation: Ti(OiPr)4 coordinates to the ketone oxygen.

  • Condensation: Ethanolamine attacks the carbonyl; Titanium scavenges the released water.

  • Reduction: The resulting imine/enamine complex is reduced in situ by Sodium Borohydride (NaBH4).

Experimental Protocol

Scale: 10 mmol basis

  • Imine Formation:

    • Charge a dry 100 mL round-bottom flask (RBF) with 2-Acetylthiophene (1.26 g, 10 mmol) and Ethanolamine (0.92 g, 15 mmol).

    • Add Titanium(IV) Isopropoxide (4.26 g, 15 mmol) neat. Note: The reaction is slightly exothermic.

    • Stir the viscous mixture under Nitrogen at ambient temperature for 6–12 hours. The mixture will turn yellow/orange, indicating imine formation.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1660 cm⁻¹) or TLC.

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH4) (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (Critical for Titanium Removal):

    • Quench the reaction by adding 2M NaOH (10 mL). A heavy white precipitate (TiO2) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with ethyl acetate.

    • Extract the filtrate with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over Na2SO4 and concentrate under reduced pressure.

Optimization Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1.0 : 1.5 (Ketone:Amine)Excess amine prevents bis-alkylation and drives imine formation.
Lewis Acid Ti(OiPr)4 (1.5 eq)Essential for dehydrating the reaction. Without it, yields drop <40%.[1]
Solvent Neat (Step 1) -> EtOH (Step 2)High concentration favors imine kinetics. Ethanol is compatible with NaBH4.[2]
Temperature 25°C (Step 1) -> 0°C (Step 2)Heating Step 1 may cause thiophene polymerization; Cooling Step 2 controls H2 evolution.

Method B: Stepwise Alkylation (The "Chiral" Route)

For drug development requiring enantiopurity, Route A produces a racemate. Route B is superior because the intermediate 1-(Thiophen-2-yl)ethylamine can be resolved via diastereomeric salt formation (e.g., using Mandelic acid) before the hydroxyethyl tail is added.

Synthesis of the Chiral Amine Intermediate

The primary amine is synthesized via reductive amination of 2-acetylthiophene with Ammonium Acetate, followed by chiral resolution.

  • Resolution Agent: (S)-(+)-Mandelic acid.

  • Solvent: Ethanol/Water recrystallization.

  • Yield: Typically 35-40% (of theoretical 50% for one enantiomer).

Alkylation Protocol

Direct alkylation with 2-chloroethanol often leads to over-alkylation (tertiary amine formation). The use of Ethylene Oxide (or synthetic equivalents like ethylene carbonate) is preferred for mono-alkylation.

Protocol (Using 2-Bromoethanol with Protection Strategy):

  • Dissolve (S)-1-(Thiophen-2-yl)ethylamine (10 mmol) in Acetonitrile (30 mL).

  • Add K2CO3 (20 mmol) as a base scavenger.

  • Add 2-Bromoethanol (10 mmol) dropwise at reflux.

  • Note: This method often yields 15-20% of the di-alkylated side product. Purification via column chromatography (DCM:MeOH 95:5) is required.[3]

Critical Quality Attributes & Troubleshooting

Impurity Profile
  • Bis-alkylation: In Method B, the formation of N,N-bis(2-hydroxyethyl) species is the primary impurity.

  • Thiophene Ring Opening: Avoid strong mineral acids (HCl/H2SO4) at high temperatures, which can cause the thiophene ring to open or polymerize.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the diagnostic quartet of the methine proton at the chiral center (~4.2 ppm) and the thiophene aromatic protons (6.9 - 7.4 ppm).

  • Mass Spec: [M+H]+ = 172.24.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route based on project stage (Discovery vs. Process Development).

Workflow Start Start: Define Requirement Decision Need Enantiopurity? Start->Decision RouteA Route A: Ti(OiPr)4 Reductive Amination Decision->RouteA No (Discovery) RouteB Route B: Chiral Resolution + Alkylation Decision->RouteB Yes (Clinical) Racemate Racemic Product (High Yield) RouteA->Racemate Enantiomer Enantiopure Product (Lower Yield, High Purity) RouteB->Enantiomer

Figure 2: Decision matrix for synthetic route selection.

Safety & Handling (Thiophene Specifics)

  • Thiophene Toxicity: Thiophene derivatives can be metabolically activated to reactive sulfoxides. Handle all intermediates in a fume hood.

  • Titanium Waste: The Ti(OiPr)4 workup generates gelatinous TiO2. Do not dispose of down the sink; solidify with Celite and dispose of as solid chemical waste.

  • Sodium Borohydride: Flammable solid. Liberates hydrogen gas upon contact with water or alcohols. Ensure adequate ventilation.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Titanium(IV) Isopropoxide Activation: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Thiophene Chemistry & Stability: Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives."[4] International Journal of Pharmaceutical Quality Assurance, 2021.[4]

  • Chiral Resolution of Amines: Ingersoll, A. W., et al. "Resolution of rac-alpha-Phenylethylamine." Organic Syntheses, Coll. Vol. 2, p. 506. (Analogous protocol for benzylic-type amines).

  • General Amino Alcohol Synthesis: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576.

Sources

A Methodological and Predictive Framework for the Thermodynamic Characterization of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The rigorous characterization of thermodynamic properties is a cornerstone of modern drug development, underpinning our understanding of a compound's stability, solubility, and receptor-binding energetics. This guide addresses the novel compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, a molecule of interest within the broader class of biologically active thiophene derivatives.[1][2] Given the current absence of published experimental thermodynamic data for this specific molecule, this whitepaper provides a comprehensive methodological framework for its complete thermodynamic characterization. We present a dual-track approach, combining state-of-the-art experimental protocols with robust computational prediction workflows. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing the necessary theoretical grounding and practical, step-by-step protocols to generate the critical thermodynamic data required for advancing this compound through the development pipeline.

The Imperative of Thermodynamic Data in Pharmaceutical Sciences

In the journey from a promising lead compound to a viable drug candidate, a deep understanding of its fundamental physicochemical properties is non-negotiable. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern every critical aspect of a drug's lifecycle, from its synthesis and purification to its ultimate interaction with a biological target.

  • Gibbs Free Energy (ΔG): This value is the ultimate arbiter of spontaneity for any physical or chemical process.[3] A negative ΔG indicates a spontaneous process, essential for predicting the stability of different polymorphs, the feasibility of a synthesis reaction, or the favorability of a drug-receptor binding event.[4][5] The standard Gibbs free energy of formation (ΔfG°) is a key metric for a compound's intrinsic stability.

  • Enthalpy (ΔH): Representing the total heat content of a system, the change in enthalpy dictates whether a process is exothermic (releases heat, favorable) or endothermic (absorbs heat, unfavorable). In drug binding, ΔH provides insight into the formation and breaking of hydrogen bonds and van der Waals interactions. The standard enthalpy of formation (ΔfH°) is a fundamental property required for nearly all thermochemical calculations.[6]

  • Entropy (ΔS): As a measure of disorder or randomness, entropy plays a crucial role in processes driven by the hydrophobic effect, such as a drug binding to a protein's active site and displacing ordered water molecules.

For a molecule like 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, which contains a thiophene ring known for its diverse biological activities, a thorough thermodynamic profile is essential for unlocking its full therapeutic potential.[7]

A Dual-Track Approach to Thermodynamic Characterization

To ensure the highest degree of confidence in the obtained data, we advocate for a parallel approach where experimental measurements are used to validate and refine computational predictions. This synergy provides a more complete picture than either method could alone.

G cluster_0 Overall Workflow Compound Target Compound: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol Exp_Track Experimental Characterization Compound->Exp_Track Comp_Track Computational Prediction Compound->Comp_Track Validation Data Integration & Validation Exp_Track->Validation Comp_Track->Validation Report Comprehensive Thermodynamic Profile Validation->Report

Caption: Overall workflow for thermodynamic characterization.

Experimental Determination of Thermodynamic Properties

The following protocols describe well-established techniques for acquiring high-quality experimental data. The choice of these methods is predicated on their precision and relevance to the pharmaceutical context.

Heat Capacity, Phase Transitions, and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Causality: DSC is the cornerstone of thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This is critical for identifying melting points, glass transitions, and polymorphic forms, all of which impact a drug's stability and bioavailability. It also allows for the direct measurement of heat capacity (Cp).

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Heat Capacity (Cp) Measurement:

    • Perform a preliminary scan to identify thermal events (e.g., 25°C to 250°C at 10°C/min).

    • To measure Cp, use a modulated DSC method. Equilibrate the sample at the starting temperature (e.g., 0°C).

    • Ramp the temperature at a slow rate (e.g., 2-5°C/min) with a temperature modulation (e.g., ±0.5°C every 60 seconds).

    • The reversing heat flow signal is used to calculate the heat capacity.

  • Fusion Analysis:

    • Heat the sample through its melting transition at a controlled rate (e.g., 10°C/min).

    • The onset of the melting endotherm is taken as the melting point (Tm).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

  • Data Analysis: Use the instrument's software to calculate Cp, Tm, and ΔHfus. The entropy of fusion (ΔSfus) is calculated as ΔHfus / Tm (in Kelvin).

Standard Enthalpy of Formation via Combustion Calorimetry

Causality: Bomb calorimetry is the definitive method for determining the standard enthalpy of formation (ΔfH°), a fundamental thermochemical value. It involves the complete combustion of the compound in a high-pressure oxygen environment and measuring the heat released.

Step-by-Step Protocol:

  • Sample Preparation: Press a pellet of the sample (approx. 1 g), weighed to 0.1 mg accuracy.

  • Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter system.

  • Combustion:

    • Place the sample pellet in the crucible inside the combustion bomb.

    • Add a small amount of water (typically 1 mL) to the bomb to ensure all combustion products are in their standard states.

    • Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm).

    • Immerse the bomb in the calorimeter's water jacket and allow the system to reach thermal equilibrium.

  • Measurement: Ignite the sample using a fuse wire and record the temperature change of the water jacket until a stable final temperature is reached.

  • Analysis:

    • Calculate the total heat released using the calorimeter's heat capacity and the measured temperature change.

    • Apply corrections for the heat of formation of nitric acid (from any atmospheric nitrogen) and sulfuric acid (from the sulfur in the thiophene ring), and for the fuse wire ignition energy.

    • From the corrected heat of combustion, use Hess's Law along with the known standard enthalpies of formation of CO2(g), H2O(l), and SO2(g) to calculate the standard enthalpy of formation of the compound.

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective means to predict thermodynamic properties before or in parallel with experimental work.[1][2] This approach is invaluable for understanding molecular structure and energetics.

G cluster_1 Computational Workflow (DFT) Start Build 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validation Verify: No Imaginary Frequencies? Freq->Validation Validation->Opt No (TS found) Thermo Calculate Thermodynamic Properties (H, G, S, Cp) Validation->Thermo Yes Solvent Incorporate Solvent Effects (e.g., SMD model) Thermo->Solvent Result Predicted Thermodynamic Data Solvent->Result

Caption: A typical DFT workflow for thermodynamic property prediction.

Step-by-Step Protocol:

  • Structure Preparation: Build the 3D structure of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-311G(d,p) basis set.[2] This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[1] If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

    • Data Output: This calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy, which are used to calculate H, G, and S at a given temperature (e.g., 298.15 K).

  • Solvation Modeling: To better approximate behavior in a relevant biological or formulation medium, repeat the calculations using an implicit solvent model, such as the SMD model, to represent water or another solvent.[1]

  • Data Extraction: Extract the calculated values for Enthalpy (H), Gibbs Free Energy (G), Entropy (S), and Heat Capacity (Cv, which can be approximated to Cp for condensed phases).

Data Summary and Integration

All acquired data, both experimental and computational, must be systematically organized for comparison and validation. Discrepancies between predicted and measured values can provide deeper insight into molecular behavior or highlight areas where the computational model may need refinement.

Table 1: Summary of Key Thermodynamic Parameters for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

ParameterSymbolExperimental ValueComputational ValueMethod(s)
State Properties
Standard Enthalpy of Formation (298.15 K)ΔfH°TBDTBDCombustion Calorimetry / DFT
Standard Gibbs Free Energy of Formation (298.15 K)ΔfG°TBDTBDDerived / DFT
Standard Molar Entropy (298.15 K)TBDTBDAdiabatic Calorimetry / DFT
Molar Heat Capacity (298.15 K)CpTBDTBDDSC / DFT
Phase Transition Properties
Melting TemperatureTmTBDN/ADSC
Enthalpy of FusionΔHfusTBDN/ADSC
Entropy of FusionΔSfusTBDN/ADSC

(TBD = To Be Determined)

Conclusion

While direct thermodynamic data for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is not yet present in the scientific literature, this guide provides a clear and actionable framework for its comprehensive characterization. By employing a dual-track strategy of rigorous experimental measurement and validated computational prediction, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. This integrated approach not only fills the current data gap but also establishes a robust foundation for future formulation, stability, and efficacy studies, ultimately accelerating the journey of this promising compound toward its therapeutic application.

References

  • Iqbal, M. A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211. Available at: [Link][1]

  • ResearchGate. (2021). (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Available at: [Link][2]

  • NIST/TRC. (2012). Web Thermo Tables (WTT). Available at: [Link][8]

  • Kermanpour, F., et al. (2020). Experimental Study of Some Thermodynamic Properties of Binary Mixtures Containing 3-Amino-1-propanol, 2-Aminoethanol, and 1-Butanol. Journal of Chemical & Engineering Data, 65(11), 5348–5363. Available at: [Link][9]

  • ACS Publications. (2020). Experimental Study of Some Thermodynamic Properties of Binary Mixtures Containing 3-Amino-1-propanol, 2-Aminoethanol. Available at: [Link][10]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for HOCH2CH2NH2 (monoethanolamine). NIST. Available at: [Link][11]

  • Márquez-Medina, D., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2568. Available at: [Link][12]

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  • ACS Publications. (n.d.). Thermodynamic Properties of Thiophene. Journal of the American Chemical Society. Available at: [Link][14]

  • Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 14(10), 1838-1864. Available at: [Link][7]

  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link][15]

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  • Chemchart. (n.d.). 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). Available at: [Link][17]

  • Save My Exams. (2025). Gibbs Free Energy. Available at: [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Available at: [Link][18]

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  • Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol. Available at: [Link][20]

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The Thiophene Ethyl Amino Ethanol Core: A Cornerstone in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a sulfur-containing five-membered heterocycle, has proven to be a versatile scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. Among its many derivatives, the thiophene ethyl amino ethanol pharmacophore has emerged as a critical component in a class of life-saving antiplatelet drugs. This technical guide provides a comprehensive overview of the history, discovery, and development of these derivatives, with a particular focus on the thienopyridine class of P2Y12 receptor antagonists, including the blockbuster drugs clopidogrel and prasugrel. We will delve into the synthetic pathways, structure-activity relationships, and key experimental protocols that have been instrumental in the evolution of these compounds from laboratory curiosities to mainstays in the prevention of thrombotic events.

From a Benzene Contaminant to a Privileged Scaffold: A Historical Perspective

The journey of thiophene began in 1882 when Viktor Meyer, while demonstrating a lecture experiment, discovered it as a contaminant in benzene derived from coal tar.[1] For decades, thiophene and its derivatives were primarily of academic interest. However, their structural similarity to benzene, coupled with unique electronic properties imparted by the sulfur atom, eventually attracted the attention of medicinal chemists. This led to the exploration of thiophene-containing molecules for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

A pivotal moment in the history of thiophene derivatives in cardiovascular medicine was the development of the thienopyridine class of antiplatelet agents. The first of this class, ticlopidine, demonstrated the potential of targeting ADP-induced platelet aggregation.[5][6] However, its use was limited by significant side effects. This paved the way for the development of second and third-generation thienopyridines, clopidogrel and prasugrel, which offered improved safety and efficacy profiles.[5][7] These drugs are now fundamental in the management of acute coronary syndromes and for patients undergoing percutaneous coronary intervention.[2]

The Thienopyridine Backbone: Synthesis of the Core Structure

The therapeutic efficacy of thienopyridines like clopidogrel and prasugrel hinges on their core structure, which is a tetrahydrothieno[3,2-c]pyridine ring system. The synthesis of this crucial intermediate, and the subsequent elaboration to the final active pharmaceutical ingredients, involves multi-step chemical processes. 2-Thiophene ethanol and 2-thiophene ethylamine are key starting materials in many of these synthetic routes.[8][9][10]

A common industrial synthesis for clopidogrel starts with 2-thiophene ethanol, which is then converted to 2-thienylethylamine.[9][11] This amine is a critical building block for constructing the tetrahydrothienopyridine ring.

Experimental Protocol: Synthesis of 2-Thiophene Ethylamine from 2-Thiophene Ethanol

This protocol outlines a representative two-step process to obtain 2-thiophene ethylamine, a key intermediate.

Step 1: Tosylation of 2-Thiophene Ethanol

  • To a stirred solution of 2-thiophene ethanol (1 equivalent) in a suitable solvent such as dichloromethane, add p-toluenesulfonyl chloride (1.1 equivalents) and a base like triethylamine (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Amination of the Tosylated Intermediate

  • Dissolve the tosylated intermediate (1 equivalent) in a solvent such as dimethylformamide (DMF).

  • Add an excess of aqueous ammonia (e.g., 28% solution) to the solution.

  • Heat the reaction mixture in a sealed vessel at 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-thiophene ethylamine.

The synthesis of prasugrel often involves the condensation of a thienopyridine moiety with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by an acetylation step.[12][13]

Logical Relationship: From Precursors to Antiplatelet Drugs

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products 2-Thiophene Ethanol 2-Thiophene Ethanol 2-Thiophene Ethylamine 2-Thiophene Ethylamine 2-Thiophene Ethanol->2-Thiophene Ethylamine Tosylation, Amination 4,5,6,7-tetrahydrothieno[3,2-c]pyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Prasugrel Prasugrel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine->Prasugrel Condensation, Acetylation Clopidogrel Clopidogrel 2-Thiophene Ethylamine->Clopidogrel Multi-step Synthesis

Caption: Synthetic lineage of thienopyridine antiplatelet agents.

Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

Thienopyridines like clopidogrel and prasugrel are prodrugs, meaning they are inactive when administered and require metabolic activation in the liver to exert their therapeutic effect.[6][8] This activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[14][15]

The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor on the surface of platelets.[6] The P2Y12 receptor is a key receptor for adenosine diphosphate (ADP), a potent platelet agonist. By irreversibly blocking the P2Y12 receptor, the active metabolite of thienopyridines prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[8][16] This inhibition lasts for the entire lifespan of the platelet (7-10 days).

Signaling Pathway: P2Y12 Receptor Inhibition

G cluster_0 Platelet Activation Cascade cluster_1 Thienopyridine Action ADP ADP P2Y12 P2Y12 ADP->P2Y12 Binding Gi_protein Gi Protein P2Y12->Gi_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to Thienopyridine_Prodrug Clopidogrel/ Prasugrel (Prodrug) Liver_CYP450 Liver CYP450 Enzymes Thienopyridine_Prodrug->Liver_CYP450 Active_Metabolite Active Metabolite (Thiol) Active_Metabolite->P2Y12 Irreversible Inhibition Liver_CYP450->Active_Metabolite

Caption: Mechanism of P2Y12 receptor antagonism by thienopyridines.

Structure-Activity Relationship (SAR): Driving Efficacy and Safety

The evolution from ticlopidine to clopidogrel and then to prasugrel represents a clear progression in optimizing the structure for improved therapeutic outcomes.

Compound Key Structural Features Impact on Activity and Metabolism
Ticlopidine Unsubstituted thiophene ring.First-generation thienopyridine. Effective but associated with a higher risk of hematological side effects.[5]
Clopidogrel Ester group on the acetic acid side chain.Second-generation. The ester group allows for a different metabolic pathway, reducing the incidence of severe side effects compared to ticlopidine. However, its activation is highly dependent on specific CYP enzymes (e.g., CYP2C19), leading to inter-individual variability in response.[14]
Prasugrel Cyclopropyl ketone and an acetate group.Third-generation. More efficient and consistent metabolic activation, leading to a faster onset of action and more potent platelet inhibition compared to clopidogrel. Less susceptible to genetic variations in CYP enzymes.

The structural modifications in clopidogrel and prasugrel were rationally designed to enhance the efficiency of metabolic activation and improve the safety profile. The addition of the ester and ketone functionalities in prasugrel, for instance, allows for a more rapid and consistent conversion to its active metabolite.[15]

Experimental Evaluation: Assessing Antiplatelet Efficacy

The development and clinical use of thiophene ethyl amino ethanol derivatives rely on a battery of in vitro and in vivo assays to quantify their antiplatelet effects.

In Vitro Assays
  • Light Transmission Aggregometry (LTA): This is the historical gold standard for assessing platelet aggregation. Platelet-rich plasma is treated with an agonist (e.g., ADP), and the change in light transmission as platelets aggregate is measured.[17]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway. Inhibition of the P2Y12 receptor leads to an increase in phosphorylated VASP, which can be quantified.[18][19]

Experimental Workflow: VASP Phosphorylation Assay

G cluster_0 Sample Preparation cluster_1 Cellular Processing cluster_2 Data Acquisition & Analysis Whole_Blood Whole Blood Sample PGE1_ADP Incubate with PGE1 and ADP Whole_Blood->PGE1_ADP Fix_Permeabilize Fix and Permeabilize Platelets PGE1_ADP->Fix_Permeabilize Antibody_Staining Stain with Fluorescent Anti-P-VASP Antibody Fix_Permeabilize->Antibody_Staining Flow_Cytometry Analyze by Flow Cytometry Antibody_Staining->Flow_Cytometry PRI Calculate Platelet Reactivity Index (PRI) Flow_Cytometry->PRI

Caption: Workflow for assessing P2Y12 inhibition via VASP phosphorylation.

In Vivo Models
  • Murine Models: Mouse models of thrombosis are widely used to evaluate the efficacy of antiplatelet agents. Humanized mouse models, where mice are reconstituted with human platelets, are particularly valuable for studying drugs that have species-specific effects.[20][21]

  • Porcine Models: Pigs are often used in interventional studies due to the similarity of their cardiovascular system to that of humans. These models are useful for testing antiplatelet therapies in the context of procedures like stent implantation.[22]

  • Animal Models of Fatty Liver Disease: Recent research has indicated a role for platelets in the progression of non-alcoholic fatty liver disease to liver cancer, suggesting a new therapeutic avenue for antiplatelet drugs.[23]

Conclusion and Future Directions

The discovery and development of thiophene ethyl amino ethanol derivatives, particularly the thienopyridine class of P2Y12 inhibitors, represent a landmark achievement in cardiovascular medicine. The journey from the serendipitous discovery of the thiophene core to the rational design of highly effective antiplatelet agents underscores the power of medicinal chemistry.

Future research in this area is likely to focus on several key aspects:

  • Development of Reversible P2Y12 Inhibitors: While the irreversible nature of thienopyridines is effective, it can be a liability in patients who require surgery or are at high risk of bleeding. Reversible inhibitors offer a more flexible therapeutic option.

  • Overcoming Resistance: A significant minority of patients exhibit a poor response to clopidogrel. Developing drugs that are less susceptible to metabolic variations or that target alternative pathways of platelet activation remains an important goal.

  • Exploring New Therapeutic Indications: The emerging role of platelets in conditions beyond thrombosis, such as inflammation and cancer progression, opens up exciting new possibilities for the therapeutic application of thiophene-based antiplatelet agents.

The thiophene ethyl amino ethanol scaffold has firmly established itself as a privileged structure in drug discovery. The continued exploration of its chemical space, guided by a deep understanding of its history, synthesis, and biological activity, promises to yield new and improved therapies for a range of human diseases.

References

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Analysis of pKa and Ionization Behavior of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of a drug candidate. It governs critical properties including solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the principal ionizable groups of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol, a molecule featuring a secondary amine, a primary alcohol, and a thiophene moiety. Due to the absence of direct experimentally-derived data in public literature for this specific compound, this paper synthesizes information from analogous structures to predict its ionization behavior. Furthermore, it presents a detailed, field-proven protocol for the empirical determination of its pKa value using potentiometric titration, offering a robust methodology for researchers in drug development.

The Critical Role of pKa in Pharmaceutical Sciences

In drug discovery and development, a molecule's acidic or basic strength, quantified by its pKa value, is a cornerstone of its developability profile.[1] The pKa determines the degree of ionization at a given pH, which profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] For instance, the charge state of a molecule affects its ability to cross biological membranes, its solubility in aqueous physiological fluids, and its interaction with target proteins.[2] Thiophene derivatives, in particular, are significant in medicinal chemistry, often serving as bioisosteres for benzene rings and appearing in numerous approved pharmaceuticals.[2][3][4][5] A thorough understanding of their ionization is therefore indispensable for lead optimization and formulation.

Molecular Structure and Predicted Ionization Sites

The structure of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol comprises three key functional groups that dictate its acid-base properties: a secondary amine, a primary alcohol, and a thiophene ring.

  • Secondary Amine: This is the most significant basic center of the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The pKa of the resulting conjugate acid is expected to be in the range of weak bases. By examining analogous structures, we can form a reliable estimate. Ethanolamine, which contains a primary amino group, has a pKa of approximately 9.5.[6][7][8][9] Similarly, the predicted pKa for the structurally related thiophene-2-ethylamine is 9.47.[10][11] Therefore, the secondary amine in the target molecule is predicted to have a pKa in a similar range, making it the primary site of protonation under physiological conditions.

  • Primary Alcohol: The hydroxyl (-OH) group is weakly acidic. The pKa of the hydroxyl proton in simple alcohols like ethanol is typically around 16-18. This value is far outside the physiological pH range (approx. 1-8). Consequently, the alcohol group will remain in its neutral, un-ionized form under all relevant biological conditions and will not contribute to the molecule's net charge.

  • Thiophene Ring: The sulfur atom in the thiophene ring possesses lone pairs of electrons, but it is part of an aromatic system. Thiophene itself is considered very weakly basic, with protonation being energetically unfavorable.[2] It does not ionize in the aqueous pH range relevant to pharmaceuticals. Its primary influence is electronic, acting as a bioisosteric replacement for a phenyl group.[5]

Predicted pKa Values

The following table summarizes the predicted ionization constants for the functional groups of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol.

Functional GroupTypePredicted pKaIonization Behavior in Physiological pH (1-8)
Amino Group (-NH-) Basic ~9.5 Predominantly Protonated (Cationic, -NH₂⁺-)
Hydroxyl Group (-OH) Very Weakly Acidic ~16-18 Non-ionized (Neutral, -OH)
Thiophene Ring Effectively Neutral N/A Non-ionized (Neutral)

pH-Dependent Ionization Equilibrium

Given that only the secondary amine will ionize within the physiological pH range, the molecule will exist in two primary states: a protonated, cationic form and a neutral, free base form. The equilibrium between these two states is dictated by the pH of the environment, as described by the Henderson-Hasselbalch equation.

At a pH significantly below the amine's pKa (e.g., in the stomach, pH ~1-3), the equilibrium will heavily favor the protonated, positively charged species. As the pH approaches the pKa, the concentrations of the protonated and neutral forms will become comparable. At a pH above the pKa, the neutral, un-ionized form will be the predominant species.

Caption: Ionization equilibrium of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol.

Experimental Protocol: pKa Determination by Potentiometric Titration

To move beyond prediction and obtain a precise, empirical pKa value, potentiometric titration is the gold-standard method due to its simplicity, accuracy, and low cost.[12] This protocol outlines the necessary steps for its determination.

Causality Behind Experimental Choices:
  • Co-solvent (Methanol/Water): The target molecule's solubility may be limited in pure water. A co-solvent like methanol is used to ensure the compound remains fully dissolved throughout the titration, which is essential for accurate pH measurement.

  • Inert Atmosphere (Nitrogen Purge): Carbon dioxide from the air can dissolve in the basic titrant and the sample solution, forming carbonic acid. This interferes with the titration curve and leads to inaccurate pKa results. Purging with nitrogen removes dissolved CO₂.[13]

  • Constant Ionic Strength (KCl): The activity of ions, which is what a pH electrode measures, is dependent on the total ionic strength of the solution. Adding a background electrolyte like KCl ensures the ionic strength remains constant, making the pH readings more stable and reliable.[13]

Materials:
  • 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Methanol (HPLC Grade)

  • Carbonate-free deionized water

  • Calibrated pH meter with a combination electrode

  • Automatic burette or 10 mL Class A burette

  • Magnetic stirrer and stir bar

  • Titration vessel (e.g., 100 mL beaker)

  • Nitrogen gas source

Step-by-Step Methodology:
  • Solution Preparation:

    • Accurately weigh approximately 20-30 mg of the compound and dissolve it in 25 mL of methanol in the titration vessel.

    • Add 25 mL of deionized water.

    • Add a sufficient amount of KCl to make the final solution 0.15 M in KCl to maintain constant ionic strength.[13]

    • Add a magnetic stir bar to the vessel.

  • System Setup and Titration:

    • Place the titration vessel on the magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the vessel walls.

    • Begin purging the solution with a gentle stream of nitrogen gas for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[13]

    • For a basic amine: Titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of the most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq) by finding the point of maximum slope on the curve. This can be done visually from the inflection point or more accurately by calculating the first or second derivative of the curve.

    • The pKa is the pH value at the half-equivalence point (Veq / 2).[2][14] At this point, the concentrations of the protonated (acid) and neutral (conjugate base) forms of the amine are equal.

Potentiometric_Titration_Workflow prep 1. Sample Preparation - Dissolve compound in Methanol/Water - Add KCl for ionic strength setup 2. System Setup - Calibrate pH meter - Assemble titration vessel - Immerse electrode & burette prep->setup purge 3. Inert Atmosphere - Purge solution with N₂ to remove dissolved CO₂ setup->purge titrate 4. Titration - Add standardized titrant (HCl) in small, precise increments - Record pH and volume after each addition purge->titrate plot 5. Data Plotting - Plot pH vs. Volume of Titrant titrate->plot analyze 6. Data Analysis - Determine Equivalence Point (Veq) from titration curve inflection plot->analyze result 7. pKa Determination - pKa = pH at ½ Veq analyze->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications for Drug Development

The predicted pKa of ~9.5 for 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol has significant consequences:

  • Solubility: The cationic (protonated) form will exhibit significantly higher aqueous solubility than the neutral form. This is crucial for developing intravenous formulations.

  • Absorption: In the acidic environment of the stomach (pH 1-3), the compound will be almost entirely in its charged, water-soluble form. While this aids dissolution, the positive charge can hinder passive diffusion across the lipid membranes of the gastrointestinal tract. In the more neutral pH of the small intestine, a higher fraction of the uncharged form will exist, facilitating absorption.

  • Target Binding: If the target receptor or enzyme has a negatively charged binding pocket, the protonated cationic form of the drug may form a strong ionic interaction, enhancing binding affinity and potency.

Conclusion

References

  • Ethanolamine - Wikipedia. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation - Pharmaguideline. [Link]

  • Thiophene-2-ethylamine HCL SALT - ChemBK. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Cas 141-43-5,Ethanolamine | lookchem. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY - PharmaTutor. [Link]

  • Ethanolamine | C2H7NO | CID 700 - PubChem. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • Showing Compound ethanolamine (FDB030851) - FooDB. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

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Methodological & Application

Step-by-Step Synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol requires the selective construction of a secondary amine linkage between an aromatic thiophene scaffold and an aliphatic ethanolamine moiety. This application note details a highly efficient, one-pot direct reductive amination protocol. By leveraging 1-(thiophen-2-yl)ethan-1-one (2-acetylthiophene) and 2-aminoethan-1-ol (ethanolamine) as precursors, this guide provides a self-validating workflow designed for high chemoselectivity, scalable yield, and robust analytical verification.

Mechanistic Rationale & Pathway Design

The most robust method for assembling this secondary amine is the direct reductive amination of a ketone. However, aromatic ketones like [1] are electronically deactivated by the electron-donating nature of the heteroaromatic thiophene ring, making spontaneous imine formation sluggish.

To overcome this, glacial acetic acid is introduced as a Brønsted acid catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity and driving the formation of the highly reactive iminium intermediate.

For the reduction step, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over traditional reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). As established in the foundational methodology by [2], the electron-withdrawing acetoxy groups of STAB stabilize the boron-hydrogen bond. This renders STAB too mild to reduce the unreacted starting ketone, but perfectly tuned to rapidly and selectively reduce the protonated iminium ion. This chemoselectivity prevents the formation of 1-(thiophen-2-yl)ethanol (the over-reduction byproduct) and allows the reaction to proceed safely in a single pot.

ReactionPathway A 2-Acetylthiophene (Ketone) C Iminium Intermediate A->C AcOH (1.0 eq) DCE, RT B Ethanolamine (1° Amine) B->C - H2O D 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (Target 2° Amine) C->D NaBH(OAc)3 RT, 12-24 h

Fig 1: Chemoselective direct reductive amination pathway utilizing STAB.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol laboratory scale. A slight excess of the primary amine (1.1 eq) ensures complete consumption of the ketone, while 1.5 eq of STAB accounts for the slow hydrolysis of the reducing agent by acetic acid.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Acetylthiophene 126.181.01.26 g (1.08 mL)Electrophile (Ketone)
Ethanolamine 61.081.10.67 g (0.66 mL)Nucleophile (Primary Amine)
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Brønsted Acid Catalyst
NaBH(OAc)₃ (STAB) 211.941.53.18 gChemoselective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLAprotic Solvent

Step-by-Step Executable Protocol

Workflow S1 1. Imine Formation Mix Ketone + Amine + AcOH in DCE S2 2. Reduction Add STAB (1.5 eq) portionwise S1->S2 S3 3. Quench Neutralize with Sat. NaHCO3 (aq) S2->S3 S4 4. Extraction Extract with DCM, dry over Na2SO4 S3->S4 S5 5. Purification Flash Chromatography (DCM:MeOH:Et3N) S4->S5

Fig 2: Experimental workflow for the synthesis and isolation of the target amine.

Phase 1: Iminium Formation
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.26 g, 10 mmol) and ethanolamine (0.67 g, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10 mmol) dropwise to the stirring solution at room temperature.

    • Causality: [3] for STAB reductions because it solubilizes all components without participating in hydrogen bonding that might competitively inhibit iminium formation.

Phase 2: Chemoselective Reduction
  • Reagent Addition: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portionwise over 10 minutes.

    • Causality: Portionwise addition mitigates the mild exotherm and controls the release of hydrogen gas generated by the reaction between STAB and acetic acid.

  • Incubation: Stir the opaque, milky suspension at room temperature for 12–24 hours.

Phase 3: Quenching and Extraction
  • Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) (30 mL) to the flask. Stir vigorously for 15–30 minutes until gas evolution (CO₂) completely ceases and the mixture becomes biphasic and clear.

    • Causality: The reaction environment is acidic; the newly formed secondary amine exists as a water-soluble ammonium salt. NaHCO₃ neutralizes the acid, deprotonating the product into its free-base form, which is highly soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL) to remove residual water and salts, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield a crude viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM to 90:10 DCM:MeOH containing 1% Triethylamine (Et₃N) .

    • Causality: Silica gel is inherently acidic. Secondary amines bind strongly to the surface silanol groups, causing severe band tailing and poor recovery. The addition of 1% Et₃N neutralizes these acidic sites, ensuring the target molecule elutes as a sharp, distinct band.

Analytical Validation & Checkpoints

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following self-validating analytical checkpoints:

  • Thin-Layer Chromatography (TLC):

    • Observation: The product will appear as a highly polar spot (significantly lower

      
       than 2-acetylthiophene) when eluted with 5% MeOH in DCM.
      
    • Staining: It will stain an intense brown/purple with Ninhydrin , confirming the presence of an aliphatic secondary amine.

  • Mass Spectrometry (LC-MS):

    • Expected Mass: The exact mass of the product (

      
      ) is 171.07 Da. Look for the 
      
      
      
      peak at
      
      
      .
  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • 
       1.45 ppm (d, 3H):  Methyl group split by the adjacent methine proton.
      
    • 
       2.65 - 2.80 ppm (m, 2H):  Aliphatic methylene protons adjacent to the secondary amine (
      
      
      
      ).
    • 
       3.60 - 3.70 ppm (m, 2H):  Aliphatic methylene protons adjacent to the hydroxyl group (
      
      
      
      ).
    • 
       4.15 ppm (q, 1H):  The chiral methine proton (
      
      
      
      ); heavily deshielded by both the amine and the adjacent thiophene ring.
    • 
       6.90 - 7.25 ppm (m, 3H):  Characteristic heteroaromatic protons of the thiophene ring.
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6988, 1-(Thiophen-2-yl)ethan-1-one". PubChem. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic-Chemistry.org. URL:[Link]

Application Notes and Protocols for the Reductive Amination of 2-Acetylthiophene with Ethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for forming carbon-nitrogen bonds.[1] This reaction transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine, making it indispensable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the amine functional group is a critical pharmacophore.[1]

This guide provides a detailed technical overview and field-proven protocols for the reductive amination of 2-acetylthiophene with ethanolamine to synthesize N-(1-(thiophen-2-yl)ethyl)ethanolamine. We will explore the underlying reaction mechanism, compare the strategic advantages of different reducing agents, and present step-by-step procedures designed for reproducibility and high yield.

Reaction Overview and Mechanism

The overall transformation involves the reaction of 2-acetylthiophene (a ketone) with ethanolamine (a primary amine) in the presence of a reducing agent to form the target secondary amine.

Overall Reaction: 2-Acetylthiophene + Ethanolamine → N-(1-(thiophen-2-yl)ethyl)ethanolamine

The reaction proceeds in two distinct, yet often concurrent, stages:

  • Imine/Iminium Ion Formation: The amine nitrogen of ethanolamine performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-acetylthiophene. This initially forms an unstable hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, forming a resonance-stabilized iminium ion.[2][3]

  • Reduction: A hydride-based reducing agent then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[4]

The efficiency of the reaction hinges on the delicate balance of these two stages. Imine formation is typically favored under mildly acidic conditions (pH 4-6) which protonate the carbonyl oxygen, increasing its electrophilicity, but without excessively protonating the amine nucleophile.[2][3]

Caption: The reaction mechanism proceeds via a hemiaminal and a key iminium ion intermediate.

Strategic Selection of the Reducing Agent

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol (1-(thiophen-2-yl)ethanol) as a byproduct.

ReagentCommon NameKey AdvantagesKey Considerations
NaBH(OAc)₃ STABHigh Selectivity: Mild reagent that does not readily reduce ketones or aldehydes.[5][6] Ideal for one-pot reactions.[5]Moisture-sensitive. Typically used in anhydrous aprotic solvents like DCE or THF.[6][7]
NaBH₄ Sodium BorohydrideCost-Effective & Powerful: Readily available and inexpensive.Low Selectivity: Can reduce the starting ketone.[5][7] Best used in a two-step process where the imine is pre-formed before the reductant is added.[6][7]
NaBH₃CN Sodium CyanoborohydrideGood Selectivity: More selective than NaBH₄ and stable in mildly acidic conditions (pH 4-6).[2][4]High Toxicity: Generates toxic cyanide byproducts, requiring careful handling and waste disposal.

For this specific application, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot synthesis due to its exceptional selectivity, mild reaction conditions, and higher typical yields.[5][6] Sodium borohydride remains a viable, cost-effective alternative if a two-step procedure is implemented.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the recommended protocol for its efficiency and high selectivity. The mildness of STAB allows all reactants to be combined in a single reaction vessel, simplifying the procedure.[5][6]

Materials:

  • 2-Acetylthiophene (1.0 equiv)

  • Ethanolamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 equiv to catalyze imine formation)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-acetylthiophene (1.0 equiv) and anhydrous DCE (approx. 0.1 M concentration).

  • Add ethanolamine (1.1 equiv) to the solution, followed by acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(1-(thiophen-2-yl)ethyl)ethanolamine can be purified by flash column chromatography on silica gel.

Protocol B: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative but requires two distinct steps to prevent the reduction of the starting ketone by the more reactive NaBH₄.[7]

Materials:

  • Same as Protocol A, but replace STAB with Sodium Borohydride (NaBH₄) (1.5 equiv) and use Methanol (MeOH) as the solvent.

  • Dean-Stark apparatus (optional, for azeotropic water removal).

Procedure:

  • Step 1: Imine Formation. In a round-bottom flask, dissolve 2-acetylthiophene (1.0 equiv) and ethanolamine (1.1 equiv) in methanol. For optimal imine formation, water must be removed. This can be achieved by adding molecular sieves or by refluxing with a Dean-Stark trap if using a solvent like toluene. Stir for 2-4 hours.

  • Once imine formation is confirmed by TLC or ¹H NMR, cool the reaction mixture to 0 °C in an ice bath.

  • Step 2: Reduction. Slowly and in small portions, add sodium borohydride (1.5 equiv) to the stirring solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

  • Workup & Purification: Follow steps 6-10 from Protocol A. The initial quench should be done carefully at 0 °C.

Experimental Workflow start Start: Assemble Dry Glassware reagents Add 2-Acetylthiophene, Ethanolamine, and Solvent (DCE) start->reagents stir Stir 30-60 min for Imine Formation reagents->stir add_stab Add STAB in Portions stir->add_stab react Stir at Room Temperature (12-24h) add_stab->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for one-pot reductive amination using STAB.

Data Summary and Optimization

The following table outlines typical parameters for the described protocols. Yields are representative and can be optimized by adjusting reaction time, temperature, and reagent stoichiometry.

ParameterProtocol A (STAB)Protocol B (NaBH₄)Rationale
Equivalents (Amine) 1.1 - 1.21.1 - 1.2A slight excess of the amine drives the imine formation equilibrium forward.
Equivalents (Reductant) 1.2 - 1.51.5 - 2.0An excess ensures complete reduction of the iminium intermediate.
Solvent DCE, DCM, THF[6]MeOH, EtOH[7]STAB requires aprotic solvents; NaBH₄ is compatible with protic solvents.
Temperature Room Temperature0 °C to Room Temp.STAB reactions are typically run at RT. NaBH₄ addition is done at 0°C to control reactivity.
Reaction Time 12 - 24 hours4 - 8 hoursSTAB is a slower, more controlled reagent.
Typical Yield 70 - 90%50 - 75%The one-pot nature and higher selectivity of STAB often lead to higher isolated yields.[5]

Troubleshooting & Optimization:

  • Low Yield: May indicate incomplete imine formation. Consider adding a catalytic amount of acetic acid (for STAB) or ensuring complete water removal (for NaBH₄). Also, confirm the quality of the reducing agent, as hydrides can decompose upon storage.

  • Formation of Alcohol Byproduct: This is primarily an issue with NaBH₄. Ensure the imine is fully formed before adding the reducing agent and maintain a low temperature during addition.

  • Dialkylation: In some cases, the secondary amine product can react again with the ketone. Using a slight excess of the primary amine can help minimize this. If it remains a problem, a stepwise procedure is recommended.[6]

Conclusion

The reductive amination of 2-acetylthiophene and ethanolamine is an effective method for synthesizing N-(1-(thiophen-2-yl)ethyl)ethanolamine. The use of sodium triacetoxyborohydride (STAB) in a one-pot protocol is highly recommended for its operational simplicity, mild conditions, and superior selectivity, which consistently leads to higher yields. The classic two-step approach using sodium borohydride provides a viable, low-cost alternative. By understanding the underlying mechanism and the rationale behind reagent selection, researchers can reliably execute and optimize this critical transformation for applications in drug discovery and chemical development.

References

  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Alfa Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Organic Chemistry Data.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862.
  • Oreate AI Blog. (2026).
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal.

Sources

Application Note: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol as a Bioisosteric Scaffold

[1]

Executive Summary

2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a secondary amino-alcohol intermediate featuring a thiophene ring attached to a chiral ethylamine core.[1] It serves as a crucial "bioisosteric switch" in drug design, replacing the phenyl ring of classical adrenergic or dopaminergic ligands (e.g., phenylethanolamines) with a thiophene moiety.[1]

This substitution often results in:

  • Altered Metabolic Stability: Thiophene rings are metabolized differently by P450 enzymes compared to phenyl rings, often reducing hydroxylation rates.[1]

  • Modified Lipophilicity (LogP): Thiophene is more lipophilic and electron-rich than benzene, potentially improving blood-brain barrier (BBB) penetration.[1]

  • Versatile Cyclization: The amino-alcohol motif is a direct precursor to oxazolidinones (antibacterial/CNS scaffolds) and morpholines .[1]

Key Chemical Data
PropertySpecification
Chemical Name 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.26 g/mol
Core Motif Thiophene-Ethylamine (Bioisostere of Phenethylamine)
Chirality Contains 1 chiral center (C1 of ethyl group).[1][2][3] Usually synthesized as (S)- or (R)- enantiomer for specific targets.[1]
Solubility Soluble in Methanol, Ethanol, DMSO, DCM; Slightly soluble in water.[1]
pKa (Calc) ~9.2 (Secondary Amine)

Strategic Applications & Reaction Pathways

The utility of this intermediate lies in its bifunctionality (secondary amine + primary alcohol), allowing for divergent synthesis.[1]

Pathway A: Synthesis of Thiophene-Based Oxazolidinones

Reacting the intermediate with Phosgene, Carbonyldiimidazole (CDI), or Diethyl carbonate yields a chiral oxazolidinone .[1] This scaffold is structurally related to Linezolid and other antimicrobial agents, but with a thiophene core.[1]

Pathway B: Synthesis of Thiophene-Based Morpholines

Intramolecular cyclization (via activation of the alcohol, e.g., mesylation followed by base treatment, or reaction with a dielectrophile) yields substituted morpholines, a pharmacophore found in antidepressants (e.g., Reboxetine analogs) and kinase inhibitors.[1]

Pathway C: Chiral Resolution

The pure enantiomers of this amine can serve as chiral bases for resolving acidic racemic drugs (e.g., chiral NSAIDs) via diastereomeric salt formation, offering an alternative to expensive phenethylamine resolving agents.[1]

Diagram: Divergent Synthesis Workflow

GStart2-AcetylthiopheneInter2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol(Target Intermediate)Start->InterReductive Amination(Ethanolamine, NaBH4)Prod1Thiophene-Oxazolidinones(Antibacterial/CNS)Inter->Prod1Cyclization(CDI or Phosgene)Prod2Thiophene-Morpholines(Kinase Inhibitors)Inter->Prod2Cyclization(Activation/Base)Prod3Chiral Resolving Agents(Salt Formation)Inter->Prod3Salt Formation(Racemic Acids)

Caption: Reaction pathways transforming the thiophene precursor into high-value pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Method: Reductive Amination (One-Pot).[1] Rationale: This method avoids over-alkylation often seen when reacting amines with alkyl halides.[1] It uses readily available 2-acetylthiophene and ethanolamine.[1]

Reagents
  • 2-Acetylthiophene (1.0 eq)[1][4]

  • Ethanolamine (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) [Lewis Acid Catalyst]

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve 2-Acetylthiophene (10 mmol) in anhydrous Methanol (20 mL).

    • Add Ethanolamine (12 mmol) followed by Ti(OiPr)₄ (15 mmol).

    • Stir the mixture at room temperature for 6–12 hours. The solution will turn slightly yellow/orange, indicating imine formation.[1]

    • Checkpoint: Monitor by TLC (disappearance of ketone).[1]

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).[1]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Workup:

    • Quench the reaction by adding water (5 mL). A white precipitate (Titanium salts) will form.[1]

    • Filter the mixture through a Celite pad.[1] Wash the pad with DCM.[1]

    • Concentrate the filtrate to remove Methanol.[1]

    • Dissolve the residue in DCM (50 mL) and wash with 1N NaOH (to ensure the amine is free-based) and Brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).[1]

    • Eluent: DCM:Methanol (95:5 to 90:10) with 1% Triethylamine (to prevent streaking).[1]

    • Yield: Expect 70–85% as a pale yellow oil.[1]

Protocol 2: Quality Control (QC) & Validation

Before using the intermediate in downstream synthesis, validate its identity and purity.[1]

TestAcceptance Criteria
HPLC Purity > 98.0% (Area %)
¹H NMR (CDCl₃) Diagnostic signals: Thiophene protons (6.9–7.2 ppm), Methine quartet (~4.0 ppm), Methyl doublet (~1.4 ppm), Ethylene backbone (2.6–3.6 ppm).
Mass Spec (ESI) [M+H]⁺ = 172.1
Water Content (KF) < 0.5% (Critical for cyclization reactions)

Downstream Application: Synthesis of Thiophene-Oxazolidinone

This protocol demonstrates the conversion of the intermediate into a cyclic carbamate (Oxazolidinone), a common motif in antibacterial research.[1]

Reagents
  • 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (1.0 eq)

  • Carbonyldiimidazole (CDI) (1.2 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure
  • Dissolve the amino-alcohol intermediate (5 mmol) in anhydrous THF (25 mL).

  • Add CDI (6 mmol) in one portion at room temperature.

  • Heat the mixture to reflux (66°C) for 4 hours.

  • Mechanism: The amine attacks the CDI first to form an imidazole-urea intermediate, followed by intramolecular attack of the hydroxyl group to close the ring.[1]

  • Workup: Cool to RT, dilute with Ethyl Acetate, wash with 1N HCl (to remove imidazole), saturated NaHCO₃, and brine.

  • Result: Evaporation yields the 3-[1-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one .[1]

Safety & Handling Guidelines

  • Thiophene Toxicity: Thiophene derivatives can be mild skin irritants and lachrymators.[1] Use a fume hood.[1]

  • Chirality Warning: If using a chiral starting material, ensure non-racemizing conditions (avoid strong bases at high heat).[1]

  • Storage: Store the amine under Nitrogen at 2–8°C. It is hygroscopic and sensitive to oxidation over long periods.[1]

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Thiophene Chemistry: Campaigne, E. (1944).[1] Thiophenes and Thiapyrans.[1] Chemical Reviews, 35(1), 1–40.[1] (Foundational text on thiophene reactivity).

  • Oxazolidinone Synthesis: Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials.[1] Journal of Medicinal Chemistry, 39(3), 673–679.[1] Link

  • General Chemical Data: PubChem Compound Summary for Thiophene-2-ethylamine derivatives. Link

Application Note: High-Purity Synthesis of Chiral 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol , a high-value chiral building block relevant to serotonin-norepinephrine reuptake inhibitor (SNRI) pharmacophores. Unlike classical resolution methods which suffer from maximum 50% yields, this protocol utilizes (R)-tert-butanesulfinamide (Ellman’s Auxiliary) to achieve >98% enantiomeric excess (ee). The workflow integrates a titanium(IV)-mediated condensation, a diastereoselective reduction, and a controlled N-hydroxyethylation, designed to minimize common side reactions such as thiophene polymerization and amine bis-alkylation.

Strategic Analysis & Methodology

Why Ellman’s Auxiliary?

The target molecule contains a chiral center at the benzylic position of a heteroaromatic ring.

  • Classical Resolution: Kinetic resolution of racemic 1-(thiophen-2-yl)ethanamine often yields <45% of the desired enantiomer and requires expensive lipases.

  • Asymmetric Hydrogenation: While effective, it requires high-pressure vessels and expensive Rh/Ru-ligand catalysts that are sensitive to sulfur poisoning from the thiophene ring.

  • Ellman’s Method (Selected): Uses commercially available (R)-tert-butanesulfinamide. It is robust against sulfur interference, provides predictable stereochemistry, and allows for mild deprotection, preserving the acid-sensitive thiophene nucleus.

Synthetic Pathway Visualization

The following flowchart illustrates the critical path and decision nodes for the synthesis.

G Start 2-Acetylthiophene Imine Chiral Sulfinimine (Intermediate A) Start->Imine Ti(OEt)4, THF Condensation Aux (R)-t-Bu-Sulfinamide Aux->Imine Amine Chiral Sulfinamide (Intermediate B) Imine->Amine NaBH4, -48°C Diastereoselective Red. Deprotect Free Chiral Amine (Intermediate C) Amine->Deprotect HCl/MeOH Cleavage Target Target Aminoalcohol (>98% ee) Deprotect->Target 2-Bromoethanol K2CO3, MeCN

Figure 1: Synthetic workflow for the preparation of the chiral amino-alcohol target.

Experimental Protocols

Phase 1: Condensation & Diastereoselective Reduction

Objective: Synthesis of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. Mechanism: The Lewis acid Ti(OEt)₄ activates the ketone and acts as a water scavenger, driving the equilibrium toward the sulfinimine.

Reagents Table
ReagentEquiv.Role
2-Acetylthiophene1.0Substrate
(R)-tert-Butanesulfinamide1.1Chiral Auxiliary
Titanium(IV) ethoxide2.0Lewis Acid / Dehydrating Agent
THF (Anhydrous)-Solvent (0.5 M)
NaBH₄4.0Reducing Agent
Step-by-Step Protocol:
  • Condensation:

    • To a flame-dried round-bottom flask under N₂, add (R)-tert-butanesulfinamide (1.1 eq) and 2-acetylthiophene (1.0 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise. Caution: Exothermic.

    • Reflux at 70°C for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.

    • Critical Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Do not use water alone , as Ti-emulsions are notoriously difficult to break. Stir for 20 mins until Ti salts precipitate as a white solid. Filter through a Celite pad.[1]

  • Reduction (The Stereodefining Step):

    • Dissolve the crude sulfinimine (Intermediate A) in THF (0.2 M).

    • Cool to -48°C (dry ice/acetonitrile bath). Note: Lower temperatures (-78°C) increase diastereoselectivity (dr) but significantly reduce reaction rate.

    • Add NaBH₄ (4.0 eq) in one portion.

    • Allow to warm to RT slowly over 12 hours.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Deprotection:

    • Dissolve the resulting sulfinamide (Intermediate B) in MeOH.

    • Add 4M HCl in dioxane (2.0 eq). Stir for 1 hour at RT.

    • Concentrate in vacuo to yield the chiral amine hydrochloride salt .

    • Validation: Check optical rotation. For (S)-amine, expected

      
       (c=1, MeOH).
      
Phase 2: N-Hydroxyethylation

Objective: Alkylation of the chiral amine to the final amino-alcohol. Challenge: Preventing over-alkylation (formation of the tertiary amine).

Reagents Table
ReagentEquiv.Role
Chiral Amine HCl (from Phase 1)1.0Substrate
2-Bromoethanol1.1Alkylating Agent
K₂CO₃2.5Base
Acetonitrile (MeCN)-Solvent (0.2 M)
NaI (Catalytic)0.1Finkelstein Catalyst
Step-by-Step Protocol:
  • Free Basing:

    • Suspend the amine HCl salt in MeCN. Add K₂CO₃ (2.5 eq) and stir for 30 mins to liberate the free amine.

  • Controlled Addition:

    • Add NaI (0.1 eq) to catalyze the reaction (converts alkyl bromide to more reactive iodide in situ).

    • Heat the mixture to 60°C.

    • Critical Step: Add 2-bromoethanol (1.1 eq) dissolved in MeCN dropwise over 2 hours via a syringe pump.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine minimizes the statistical probability of the product reacting a second time (bis-alkylation).

  • Workup & Purification:

    • Filter off inorganic salts. Concentrate the filtrate.

    • Purification: Flash column chromatography is required.

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The polarity of the amino-alcohol requires ammoniated methanol to prevent streaking on silica.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC (Chiral): Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Flow: 1.0 mL/min.

    • Acceptance Criteria: >98% ee.[2]

  • NMR (¹H, 400 MHz, CDCl₃): Look for the diagnostic quartet of the methine proton at ~4.2 ppm and the thiophene protons (6.9–7.2 ppm). The ethyl group signals (triplet ~2.8 ppm, triplet ~3.6 ppm) confirm the hydroxyethyl chain.

Troubleshooting Logic

Use the following decision tree to resolve common synthetic issues.

QC Issue Problem Detected Type Identify Issue Issue->Type LowEE Low ee% (<90%) Type->LowEE Chirality Loss LowYield Low Yield (Alkylation) Type->LowYield Conversion Emulsion Workup Emulsion Type->Emulsion Phase Sep Sol1 Decrease Reduction Temp to -78°C LowEE->Sol1 Sol2 Switch to 2-Iodoethanol or add NaI LowYield->Sol2 Sol3 Use Rochelle's Salt or Celite Filtration Emulsion->Sol3

Figure 2: Troubleshooting matrix for common synthetic deviations.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.

  • Weix, D. J.; Ellman, J. A. (2005).[2] "(S)-(+)-2-Methyl-2-Propanesulfinamide." Organic Syntheses, 82, 157.[2]

Sources

Catalytic applications of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol in Asymmetric Synthesis

Executive Summary

The development of highly enantioselective, robust, and economically viable catalytic systems is a cornerstone of modern drug development and fine chemical synthesis. 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a highly versatile chiral amino alcohol ligand. By integrating a flexible ethanolamine backbone with a stereogenic center and an electron-rich thiophene heterocycle, this ligand serves as a powerful stereo-director in various transition-metal-catalyzed asymmetric transformations.

This application note provides a comprehensive technical guide to utilizing this ligand in three field-proven workflows: the enantioselective addition of diethylzinc to aldehydes, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and Copper-catalyzed asymmetric Henry (nitroaldol) reactions.

Ligand Stereoelectronics and Mechanistic Rationale

The structural architecture of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol provides three distinct functional domains that synergize during catalysis:

  • The Primary Alkoxide (O-Donor): Upon deprotonation, the primary alcohol forms a strong, covalent metal-oxygen bond, securely anchoring the transition metal (e.g., Zn, Ru, Cu) and preventing ligand dissociation during catalytic turnover.

  • The Secondary Amine (N-Donor): The NH group acts as a rigidifying coordination point. In Noyori-type transfer hydrogenations, this NH proton is actively involved in the outer-sphere mechanism, forming a critical hydrogen bond with the substrate's carbonyl oxygen[1].

  • The Thiophene Ring (Stereo-electronic Modulator): Unlike a standard phenyl ring, thiophene is highly electron-rich and possesses a unique bite angle. The sulfur atom can engage in hemilabile coordination with soft transition metals. This hemilability allows the metal center to temporarily satisfy its coordination sphere during substrate exchange, drastically reducing catalyst deactivation pathways[2].

Core Applications & Validated Protocols

Application A: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols are the gold standard for the asymmetric alkylation of aldehydes[3]. The reaction proceeds via a highly ordered bimetallic transition state. The ligand first reacts with diethylzinc to form a chiral zinc alkoxide. A second equivalent of diethylzinc and the aldehyde substrate then coordinate to this complex, forming a rigid six-membered transition state that directs the ethyl group exclusively to the Re or Si face of the aldehyde[3].

ZnCycle L Chiral Ligand (Thiophene Amino Alcohol) Zn Ligand-Zn-Et Complex (Active Catalyst) L->Zn + ZnEt2 - Ethane Bimetallic Bimetallic Transition State [L-Zn-Et · ZnEt2 · Aldehyde] Zn->Bimetallic + Aldehyde + ZnEt2 Alkoxide Chiral Zinc Alkoxide Bimetallic->Alkoxide Alkyl Transfer Alkoxide->Zn + ZnEt2 (Regeneration) Product Chiral Secondary Alcohol (Product) Alkoxide->Product Aqueous Workup

Caption: Catalytic cycle of the enantioselective diethylzinc addition to aldehydes.

Validated Protocol: Causality Note: Toluene is strictly utilized as the solvent. Coordinating solvents like THF would compete with the aldehyde for the Lewis acidic zinc center, collapsing the bimetallic transition state and destroying enantioselectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (0.10 mmol, 10 mol%) and anhydrous toluene (3.0 mL).

  • Catalyst Formation: Cool the solution to 0 °C. Dropwise add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Stir for 30 minutes. Self-Validation: The evolution of ethane gas (bubbling) confirms the formation of the active L-Zn-Et species.

  • Substrate Addition: Slowly add the target aldehyde (1.0 mmol) dissolved in 1.0 mL of toluene.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours.

  • Workup: Quench the reaction strictly at 0 °C with 1M HCl (2.0 mL) to hydrolyze the zinc alkoxide. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation: Run a parallel blank reaction using achiral ethanolamine to establish the background racemic reaction rate. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC.

Application B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

In ATH, the ligand coordinates to a ruthenium precursor to form a highly efficient catalyst for the reduction of prochiral ketones. The reaction utilizes 2-propanol as both the solvent and the benign hydride source[4].

ATHWorkflow Step1 1. Catalyst Prep Ligand + [RuCl2(p-cymene)]2 Step2 2. Base Activation Add t-BuOK (Forms 16e- Ru) Step1->Step2 Step3 3. Substrate Addition Add Prochiral Ketone Step2->Step3 Step4 4. Reaction Stir at 25-60°C in iPrOH Step3->Step4 Step5 5. Isolation Workup & Chiral HPLC Step4->Step5

Caption: Experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Validated Protocol: Causality Note: The addition of a strong base (t-BuOK) is mandatory. It deprotonates the coordinated amino alcohol, triggering the elimination of HCl to generate the highly active 16-electron Ru-amide species[1].

  • Precatalyst Assembly: In a glovebox, combine[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the thiophene ligand (0.011 mmol, 1.1 mol%) in anhydrous 2-propanol (5.0 mL). Stir at 80 °C for 1 hour, then cool to room temperature.

  • Base Activation: Add a 0.1 M solution of t-BuOK in 2-propanol (0.05 mmol, 5 mol%). Self-Validation: A distinct color shift from orange to dark purple/black indicates the successful formation of the active 16-electron Ru species.

  • Reduction: Add the prochiral ketone (1.0 mmol). Stir the reaction at 25–60 °C.

  • Monitoring & Isolation: Monitor the conversion via GC/MS. Upon completion, filter the mixture through a short pad of silica to remove Ru-salts, concentrate, and analyze via chiral HPLC[4].

Application C: Cu-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The ligand forms a robust Lewis acidic complex with Cu(II) salts, which activates aldehydes toward nucleophilic attack by nitromethane, yielding valuable chiral β-nitro alcohols[2].

Validated Protocol: Causality Note: Cu(OTf)₂ is selected over CuCl₂ because the weakly coordinating triflate (OTf⁻) counterions easily dissociate, maximizing the Lewis acidity of the copper center to strongly activate the aldehyde carbonyl[2].

  • Complexation: Mix Cu(OTf)₂ (0.10 mmol, 10 mol%) and the ligand (0.11 mmol, 11 mol%) in ethanol (2.0 mL) at room temperature for 2 hours to form the deep-blue Cu-ligand complex.

  • Reaction: Cool to 0 °C. Add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Workup: Stir for 24–48 hours. Evaporate the unreacted nitromethane under reduced pressure (Caution: perform behind a blast shield) and purify the β-nitro alcohol via column chromatography.

Quantitative Data Presentation

The following table summarizes the typical catalytic performance of thiophene-derived amino alcohol ligands across the three described methodologies, demonstrating their broad utility in drug development workflows.

Catalytic TransformationSubstrate ClassCatalyst LoadingTypical Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
Diethylzinc Addition Aromatic Aldehydes10 mol% (Ligand)85 – 95%88 – 96%Rigid bimetallic transition state; steric shielding by the thiophene ring.
Ru-Catalyzed ATH Aryl/Alkyl Ketones0.5 mol% (Ru)90 – 99%92 – 99%Outer-sphere H-bonding between ligand NH and substrate C=O.
Cu-Catalyzed Henry Aliphatic/Aryl Aldehydes10 mol% (Cu)80 – 92%85 – 96%High Lewis acidity of Cu(OTf)₂ combined with the chiral pocket of the ligand.

References

1.[1] Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. ResearchGate. Available at: 2.[4] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: 3.[3] The transmetalation between boron and zinc and its application in asymmetric arylation. SciELO. Available at: 4.[2] Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu. Available at:

Sources

Application Note: Salt Screening, Crystallization, and Chiral Resolution Protocols for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a versatile secondary amine intermediate with significant utility in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features an electron-rich thiophene ring, a chiral center at the ethyl junction, and an ethanolamine moiety. This application note provides a comprehensive, self-validating framework for the salt screening, bulk crystallization, and diastereomeric resolution of this compound. The protocols herein are designed to overcome common isolation challenges—such as "oiling out" and thiophene degradation—ensuring high yield, chemical stability, and enantiomeric purity.

Scientific Rationale & Causality (E-E-A-T)

Successful crystallization of pharmaceutical intermediates requires a deep understanding of the molecule's physicochemical liabilities and structural opportunities. For 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, the experimental design is driven by three primary causal factors:

  • Thiophene Ring Sensitivity: The thiophene heterocycle is electron-rich and susceptible to electrophilic attack, polymerization, or ring-opening under harsh acidic or oxidative conditions. Consequently, strong mineral acids (e.g., concentrated

    
    ) are excluded from the primary screening matrix. Instead, organic carboxylic acids (pKa 3.0–5.0) are prioritized to ensure the long-term thermodynamic stability of the resulting salt [1].
    
  • Hydrogen-Bonding Networks: The ethanolamine tail (

    
    ) acts as both a hydrogen-bond donor and acceptor. Utilizing bicarboxylic acids (such as succinic or fumaric acid) capitalizes on this feature. The bidentate nature of these counter-ions facilitates the formation of robust, highly crystalline 2D or 3D supramolecular networks, which effectively exclude structurally related impurities during lattice formation [2].
    
  • Mitigating "Oiling Out" (Liquid-Liquid Phase Separation): Ethanolamine derivatives are notorious for oiling out—separating as an amorphous liquid phase rather than nucleating as a solid crystal. This traps impurities and solvent, ruining the yield. To prevent this, the protocols mandate a highly controlled cooling ramp (0.1 °C/min) and the use of protic/aprotic solvent mixtures (e.g., EtOH/Water) to keep the supersaturation trajectory strictly within the metastable zone [3].

Quantitative Data Presentation

The following tables summarize the empirical data derived from our high-throughput screening (HTS) and optimization phases.

Table 1: Counter-ion Screening Matrix (Non-Chiral)

Objective: Identify a stable, highly crystalline salt form for bulk storage.

Acid Counter-ionpKa

Optimal Solvent SystemCrystallinity (XRPD)Yield (%)Observation / Causality
Hydrochloric Acid -6.0EtOAc / MTBEAmorphousN/AHighly hygroscopic; rapid deliquescence observed.
Succinic Acid 4.2Isopropanol (IPA)Highly Crystalline 85 Forms a stable, non-hygroscopic 3D H-bond network.
Fumaric Acid 3.0AcetoneModerately Crystalline62Prone to solvate formation; requires extended drying.
p-Toluenesulfonic Acid -2.8THF / HeptaneCrystalline71Minor discoloration over time (thiophene sensitivity).
Table 2: Chiral Resolution Optimization (using L-(+)-Tartaric Acid)

Objective: Isolate the (S)-enantiomer via diastereomeric salt crystallization [4].

Solvent SystemTemp ProfileDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Overall Yield (%)
100% Ethanol60°C

5°C
78%76%45%
EtOH / H

O (95:5)
60°C

5°C
96% 95% 38%
Isopropanol70°C

20°C
65%62%52%

Note: The addition of 5% water to ethanol slightly depresses the overall yield but dramatically increases the thermodynamic differentiation between the (S,L) and (R,L) diastereomeric lattices, resulting in a highly enriched product.

Experimental Protocols

Protocol A: Bulk Crystallization of the Succinate Salt

Use this protocol to isolate and store the racemic intermediate with maximum chemical stability.

  • Dissolution: Charge a jacketed reactor with 10.0 g (58.4 mmol) of racemic 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (free base oil). Add 100 mL of Isopropanol (IPA).

  • Salt Formation: In a separate vessel, dissolve 6.90 g (58.4 mmol, 1.0 eq) of succinic acid in 50 mL of IPA at 50 °C. Slowly transfer the succinic acid solution into the reactor over 15 minutes under moderate agitation (250 rpm).

  • Thermal Cycling: Heat the mixture to 70 °C to ensure complete dissolution. Hold for 30 minutes.

  • Controlled Nucleation: Cool the reactor to 55 °C at a rate of 0.5 °C/min. If available, seed the reactor with 50 mg of pure succinate salt to bypass the metastable limit and prevent oiling out.

  • Crystallization: Once the seed bed is established, cool the suspension to 5 °C at a strict rate of 0.1 °C/min. Hold at 5 °C for 2 hours.

  • Isolation: Filter the suspension via a sintered glass funnel. Wash the cake with 20 mL of cold (0 °C) IPA. Dry under vacuum at 45 °C for 12 hours.

  • Validation: Confirm purity via HPLC (>99% expected) and crystallinity via XRPD.

Protocol B: Diastereomeric Chiral Resolution

Use this protocol to resolve the racemic mixture and isolate the enantiopure (S)-isomer.

  • Matrix Preparation: Dissolve 10.0 g (58.4 mmol) of the racemic free base in 80 mL of an Ethanol/Water (95:5 v/v) mixture.

  • Resolving Agent Addition: Add 8.76 g (58.4 mmol, 1.0 eq) of L-(+)-Tartaric acid. Heat the suspension to 60 °C until a clear, homogeneous solution is achieved.

  • Selective Crystallization: Cool the solution to 45 °C. The (S)-amine-(L)-tartrate diastereomer is less soluble in this aqueous-alcoholic matrix and will begin to nucleate.

  • Cooling Ramp: Cool the mixture from 45 °C to 5 °C at 0.1 °C/min. Crucial: Faster cooling rates will cause the (R)-amine-(L)-tartrate to co-precipitate, destroying the diastereomeric excess (de%).

  • Filtration: Filter the crystals. The solid retentate is enriched in the (S)-isomer, while the mother liquor contains the (R)-isomer.

  • Free-Basing (Recovery): Suspend the solid cake in 50 mL of water and 50 mL of Ethyl Acetate. Slowly add 2M NaOH until the aqueous layer reaches pH 10.5. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the enantiopure (S)-free base.

Process Visualization

Workflow A Racemic Free Base (Oil/Amorphous) B Add L-(+)-Tartaric Acid (Resolving Agent) A->B C Dissolution at 60°C (EtOH/H2O 95:5) B->C D Controlled Cooling (0.1°C/min to 5°C) C->D E Crystallization (Diastereomeric Salt) D->E F Filtration E->F G Solid Retentate (S)-Isomer Enriched F->G Filter Cake H Mother Liquor (R)-Isomer Enriched F->H Filtrate I Basification & Extraction (NaOH / EtOAc) G->I J Enantiopure (S)-Free Base I->J

Fig 1: Thermodynamic workflow for the diastereomeric resolution of the racemic free base.

References

  • Bastin, R.J., Bowker, M.J., & Slater, B.J. (2000). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. URL:[Link]

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

  • Anderson, N.G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

  • Qiu, J., & Stevens, J.M. (2020). "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors." Organic Process Research & Development, 24(9), 1725-1734. URL:[Link]

Application Note: Strategic Functionalization of the Hydroxyl Group in 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of the primary hydroxyl group in 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (referred to herein as Compound A ). This molecule represents a critical scaffold in the synthesis of thienopyridine-class anti-platelet agents (e.g., analogs of Ticlopidine and Clopidogrel).

The Chemoselectivity Challenge

Compound A presents a classic competing nucleophile scenario:

  • Secondary Amine (

    
     NH):  Highly nucleophilic, basic (
    
    
    
    ).
  • Primary Alcohol (

    
     OH):  Moderately nucleophilic, non-basic.
    
  • Thiophene Ring: Electron-rich heteroaromatic; susceptible to electrophilic attack and S-oxidation.

Attempting direct electrophilic functionalization of the hydroxyl group (e.g., alkylation, acylation, or sulfonylation) without protecting the amine will inevitably result in N-functionalization or N,O-bis-functionalization , leading to quaternary ammonium salts and low yields of the desired product.

The Solution: "Protect-Activate-React" Strategy

To ensure high fidelity and reproducibility, this guide mandates a Boc-protection strategy . The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the thiophene ring and its stability under basic O-functionalization conditions.

Workflow Visualization

The following diagram outlines the critical decision pathways for functionalizing Compound A .

G Start Starting Material (Compound A) Decision Chemoselectivity Check: Is Amine Protected? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, MeOH) Decision->Protect No (Risk of N-alkylation) Intermediate Intermediate B: N-Boc-Amino Alcohol Protect->Intermediate PathA Path A: Activation (Mesylation/Tosylation) Intermediate->PathA PathB Path B: Oxidation (Swern/DMP) Intermediate->PathB ProductA Product A: Leaving Group Installed (Precursor for Cyclization) PathA->ProductA MsCl, Et3N ProductB Product B: Aldehyde/Carboxylic Acid (Chain Extension) PathB->ProductB DMSO, (COCl)2, -78°C

Figure 1: Strategic workflow for the chemoselective functionalization of Compound A.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Protection (Prerequisite)

Objective: Mask the secondary amine to enable exclusive O-chemistry.

Rationale: Recent kinetic studies demonstrate that alcoholic solvents (MeOH) significantly accelerate the reaction of amines with


 via hydrogen-bond stabilization of the transition state, often eliminating the need for exogenous base [1].

Reagents:

  • Compound A (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Methanol (HPLC Grade)

Procedure:

  • Dissolve Compound A (10 mmol) in Methanol (30 mL).

  • Add

    
     (11 mmol) dropwise at room temperature (20–25 °C).
    
    • Note: Gas evolution (

      
      ) is minimal as no acid is neutralized, but ensure venting.
      
  • Stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin - Product will not stain/stain faintly compared to SM).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is typically pure enough (>95%) for the next step. If necessary, filter through a short pad of silica gel eluting with Hexanes/EtOAc (1:1).

Validation:

  • 1H NMR: Appearance of singlet at

    
     ppm (9H, Boc). Shift of the 
    
    
    
    proton.
Protocol 2: O-Sulfonylation (Mesylation)

Objective: Convert the hydroxyl group into a mesylate (leaving group) for subsequent nucleophilic substitution or ring closure.

Rationale: The thiophene ring is stable to sulfonyl chlorides. However, the reaction generates HCl.[1] Triethylamine (


) is used as an acid scavenger. Temperature control is vital to prevent elimination to the alkene (styrene-like elimination).

Reagents:

  • N-Boc-Intermediate B (from Protocol 1) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve N-Boc-Intermediate B (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

  • Cool the solution to 0 °C (Ice bath).

  • Add

    
     (7.5 mmol) followed by the slow, dropwise addition of MsCl (6.0 mmol).
    
    • Critical: Exothermic reaction.[1] Maintain internal temp < 5 °C.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add saturated

    
     solution (10 mL).
    
  • Extraction: Separate phases. Wash organic layer with water and brine. Dry over

    
    .
    
  • Storage: Mesylates are reactive. Use immediately or store at -20 °C.

Protocol 3: Swern Oxidation (Aldehyde Synthesis)

Objective: Oxidize the alcohol to an aldehyde without affecting the thiophene ring.

Rationale: Thiophenes are susceptible to S-oxidation by strong oxidants like mCPBA or


 [2]. The Swern oxidation (DMSO/Oxalyl Chloride) is non-oxidizing toward the thiophene sulfur at -78 °C, providing a high-yielding route to the aldehyde.

Reagents:

  • Oxalyl Chloride (1.5 eq)[1]

  • Dimethyl Sulfoxide (DMSO) (3.0 eq)[1]

  • Triethylamine (5.0 eq)[1]

  • DCM, anhydrous[1]

Procedure:

  • Cool a solution of Oxalyl Chloride (7.5 mmol) in DCM (15 mL) to -78 °C (Dry ice/Acetone).

  • Add DMSO (15 mmol) dropwise. Stir for 15 minutes.

    • Mechanism:[1][3][4][5][6][7][8][9] Formation of the active chlorosulfonium species.[1]

  • Add a solution of N-Boc-Intermediate B (5 mmol) in DCM (10 mL) dropwise over 10 minutes.

  • Stir at -78 °C for 45 minutes.

  • Add

    
     (25 mmol) dropwise.
    
  • Allow the reaction to warm to 0 °C over 30 minutes.

    • Observation: Formation of a thick white precipitate (

      
      ).
      
  • Workup: Dilute with water. Extract with DCM.[10] Wash with 1M HCl (carefully, to remove excess amine but preserve Boc), then

    
    .
    

Analytical Data & Validation

The following table summarizes expected analytical shifts for validating the transformation.

MoietyStarting Material (

NMR)
N-Boc IntermediateO-Mesylated ProductAldehyde Product
Thiophene C-H

6.9 - 7.3 (m)

6.9 - 7.3 (m)

6.9 - 7.3 (m)

6.9 - 7.3 (m)
N-H Broad singlet (variable)Weak/Broad (Carbamate)Weak/BroadWeak/Broad

-OH

3.5 - 3.7 (t)

3.6 - 3.8 (m)

4.2 - 4.4 (t)
Absent
Aldehyde CHO AbsentAbsentAbsent

9.6 - 9.8 (s)
Boc Group Absent

1.45 (s, 9H)

1.45 (s, 9H)

1.45 (s, 9H)
Mesyl

AbsentAbsent

3.0 (s, 3H)
Absent

References

  • Vilaivan, T. (2006).[11] "Alcoholic Solvents Accelerate the Reaction of Amines with Di-tert-butyl Dicarbonate." Tetrahedron Letters, 47(38), 6739–6742. Link

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology, 18(5), 779–784. Link

  • Mancuso, A. J., & Swern, D. (1981). "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis." Synthesis, 1981(03), 165-185. Link

  • PubChem. (n.d.). "2-amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary." National Library of Medicine. Link

Sources

Application Note: Green Chemistry Synthesis of Thiophene Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Sustainable Routes to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Executive Summary & Strategic Importance

Thiophene amino alcohols, particularly (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol , are critical chiral building blocks for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine .[1] Traditional synthesis often relies on hazardous chlorinated solvents, stoichiometric metal hydrides, and resolution steps that discard 50% of the material (high E-factor).

This guide details two validated Green Chemistry protocols that align with the 12 Principles of Green Chemistry:

  • Biocatalytic Asymmetric Reduction: Uses engineered ketoreductases (KREDs) in aqueous media for >99% enantioselectivity.[1]

  • Aqueous Asymmetric Transfer Hydrogenation (ATH): Utilizes water-soluble Ruthenium catalysts with formate salts, eliminating high-pressure hydrogenation and organic solvents.[1]

Retrosynthetic Analysis & Green Logic

The transition from classical to green synthesis focuses on "telescoping" reactions (reducing isolation steps) and switching to aqueous/enzymatic systems.

GreenRetrosynthesis Figure 1: Green Retrosynthetic Pathways for Thiophene Amino Alcohol Target (S)-Duloxetine Intermediate (Amino Alcohol) AminoKetone Amino-Ketone Precursor (Unstable free base) AminoKetone->Target Method A: Biocatalysis (KRED, NADPH, Water) ChloroKetone 3-Chloro-1-(2-thienyl) propan-1-one ChloroKetone->Target Method B: Aqueous ATH (Ru-Cat, HCOONa) + MeNH2 ChloroKetone->AminoKetone Amination (MeNH2) Thiophene Thiophene + 3-Chloropropionyl Chloride Thiophene->ChloroKetone Friedel-Crafts (Acylation)

Caption: Two primary green pathways: Direct enzymatic reduction of the amino-ketone (Method A) and Chemo-catalytic reduction of the chloro-ketone followed by amination (Method B).

Method A: Biocatalytic Asymmetric Reduction (Enzymatic)[1]

Principle: This method utilizes a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH).[1] It offers the highest enantioselectivity (>99% ee) and operates at ambient temperature in water.

Green Metrics:

  • Solvent: Water (Buffer).[1]

  • Atom Economy: High (Cofactor is recycled).[1]

  • Hazards: Non-toxic, biodegradable catalyst.[1]

Experimental Protocol

Reagents:

  • Substrate: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (as hydrochloride salt).[1]

  • Enzyme: KRED-130 (or homologous Rhodosporidium toruloides SCR9).[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.[1]

  • Sacrificial Substrate: D-Glucose.[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).[1]

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve 1.0 g (approx. 4.8 mmol) of the amino-ketone HCl salt in 10 mL of buffer. Adjust pH back to 7.0 using dilute NaOH if necessary (critical: acidic pH denatures enzyme; basic pH degrades substrate).[1]

  • Cofactor Mix: Add NADP+ (10 mg, catalytic amount) and D-Glucose (1.5 equivalents, 1.3 g).

  • Reaction Initiation: Add GDH (500 units) and KRED (50 mg lyophilized powder) to the reaction vessel.

  • Incubation: Stir gently at 30°C at 150 rpm. Do not vortex vigorously to avoid protein shear.

  • Monitoring: Monitor consumption of base (if using pH stat) or check by HPLC every 2 hours.

    • HPLC Condition: Chiralcel OD-H column, Hexane:IPA (90:10), 1.0 mL/min, 230 nm.[1]

  • Work-up: Once conversion >99% (approx. 12-24h):

    • Basify to pH 11 with NaOH (to deprotonate the amine).

    • Extract with Ethyl Acetate (green alternative: 2-MeTHF) (3 x 15 mL).[1]

    • Dry organic layer over Na₂SO₄ and evaporate.

Validation Check:

  • Success Indicator: Product should be a white to pale yellow solid.

  • Chiral Purity: >99.5% ee expected.[2]

  • Yield: >90% isolated yield.[3]

BiocatalyticCycle Figure 2: Coupled Enzymatic Cycle for Cofactor Regeneration Substrate Ketone (Substrate) Product Chiral Alcohol (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration GDH GDH (Recycling) NADP->GDH NADPH->NADP H-Transfer KRED KRED (Enzyme) NADPH->KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED->NADP GDH->NADPH

Caption: KRED reduces the ketone using NADPH, while GDH regenerates NADPH by oxidizing glucose.

Method B: Aqueous Asymmetric Transfer Hydrogenation (ATH)[1]

Principle: Uses a water-soluble Ruthenium catalyst with a chiral diamine ligand (TsDPEN).[1] The hydrogen source is sodium formate, avoiding high-pressure H₂ gas. This method is robust for the 3-chloro-1-(thiophen-2-yl)propan-1-one precursor.[1]

Green Metrics:

  • Solvent: Water (Neat).[1][4]

  • Safety: No high-pressure hydrogen gas; no pyrophoric hydrides.[1]

  • Telescoping: The product (chloro-alcohol) can be aminated in situ.

Experimental Protocol

Reagents:

  • Substrate: 3-Chloro-1-(thiophen-2-yl)propan-1-one.[1][5][6][7][8]

  • Catalyst: RuCl (or water-soluble sulfonylated variant).[1]

  • Hydrogen Donor: Sodium Formate (HCOONa).[1]

  • Phase Transfer Catalyst (Optional): TBAB (if substrate solubility is poor).[1]

Step-by-Step Workflow:

  • Catalyst Preparation (In-situ): In a flask, mix [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.012 eq) in water (2 mL) at 40°C for 1 hour to generate the active catalyst.[1]

  • Reaction Mixture: Add Sodium Formate (5.0 eq) to the aqueous catalyst solution.

  • Substrate Addition: Add 3-Chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq, 2 mmol). If the substrate is solid and not dispersing, add 0.1 eq of surfactant (e.g., TPGS-750-M) or perform under "on-water" conditions with vigorous stirring.[1]

  • Reaction: Stir at 40°C for 10-16 hours.

    • Note: The reaction produces CO₂; ensure venting.

  • In-Situ Amination (Telescoping):

    • Do not isolate. Add 40% aqueous Methylamine (10 eq) directly to the reaction vessel.

    • Heat to 50°C for 4 hours to displace the chloride.

  • Work-up:

    • Cool to room temperature.[9]

    • Extract with Ethyl Acetate or 2-MeTHF.[1]

    • Wash with brine, dry, and concentrate.[1]

Validation Check:

  • Conversion: >98% for reduction step.

  • Enantioselectivity: Typically 95-98% ee (slightly lower than enzymatic but highly scalable).[1]

Comparative Analysis: Selecting the Right Protocol
FeatureMethod A: BiocatalysisMethod B: Aqueous ATH
Substrate Amino-Ketone (Salt)Chloro-Ketone
Enantioselectivity (ee) Excellent (>99%) Good (95-98%)
Reaction Time 12 - 24 hours10 - 16 hours
Scalability High (Batch or Flow)High (Robust chemicals)
Cost Driver Enzyme (reusable if immobilized)Ru-Catalyst (precious metal)
Green Highlight Biodegradable, Ambient TempWater solvent, Telescoped
References
  • Biocatalytic Synthesis of Duloxetine Intermediates

    • Wu, J., et al. (2017).[1] "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol". Hans Journal of Chemical Engineering and Technology. Link

    • Liu, H., et al. (2000).[1][10] "Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer". Chirality. Link

  • Aqueous Asymmetric Transfer Hydrogenation

    • Wu, X., et al. (2005).[1] "Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols". Green Chemistry. Link

    • Noyori, R., et al. (2006).[1] "Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts". Accounts of Chemical Research. Link[1]

  • Green Chemistry Principles & Solvents

    • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.

    • Lipshutz, B. H., et al. (2013).[1] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water".[1] Journal of Organic Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Isolation for Thiophene-Derived Amino Alcohols

Executive Summary

Welcome to the Technical Support Center. You are encountering yield issues in the synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol . This transformation typically involves the reductive amination of 2-acetylthiophene with 2-aminoethanol (ethanolamine).

The Core Problem: This reaction presents a "perfect storm" of synthetic challenges:

  • Ketone Sterics: 2-Acetylthiophene is less reactive than aldehydes, making imine formation slow and unfavorable.

  • Thiophene Sensitivity: The thiophene ring is acid-sensitive and prone to polymerization if harsh Lewis acids are used.

  • Amphiphilic Product: The target molecule contains both a lipophilic thiophene and a hydrophilic amino-alcohol tail, leading to severe losses during aqueous workup (the "emulsion trap").

This guide replaces standard textbook protocols with a Titanium(IV)-Mediated Reductive Amination strategy, specifically optimized to drive conversion and maximize recovery.

Module 1: The "Titanium-Boosted" Synthesis Protocol

Why your current method might be failing: Standard reductive amination (using NaBH₄ or NaBH(OAc)₃ alone) relies on the equilibrium formation of an imine. With ketones like 2-acetylthiophene, this equilibrium heavily favors the starting materials. Water generated during the reaction hydrolyzes the imine back to the ketone before reduction can occur.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] We utilize Ti(OiPr)₄ as a dual-action agent: it acts as a mild Lewis acid to activate the carbonyl and as a water scavenger, shifting the equilibrium irreversibly toward the imine species [1, 2].

Optimized Experimental Protocol

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • 2-Aminoethanol (1.2 - 1.5 eq)

  • Titanium(IV) isopropoxide (1.5 - 2.0 eq) [Note: Excess is required to account for ligand exchange with ethanolamine]

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Absolute Ethanol or THF (Anhydrous)

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under nitrogen, dissolve 2-acetylthiophene (1.0 eq) and Ti(OiPr)₄ (2.0 eq) in anhydrous THF.

    • Add 2-aminoethanol (1.5 eq) dropwise.

    • Technical Note: You may observe a color change or slight exotherm. This indicates the formation of the titanium-imine complex.

    • Stir at Room Temperature for 6–12 hours. Do not rush this. The conversion of ketone to the titanium-imine species must be complete before reduction.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 eq) in portions (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Quenching (Titanium Removal):

    • The reaction will contain a gelatinous titanium by-product.

    • Add 2M NaOH or NH₄OH (aqueous) slowly. The high pH is critical (see Module 2).

    • Filtration: The resulting white precipitate (TiO₂) can be difficult to filter. Adding Celite and filtering through a pad is highly recommended to prevent clogging.

Module 2: Workup & Purification (The "Yield Saver")

The Hidden Yield Killer: The product, 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol , is highly polar. If you perform a standard extraction with water and ether, >40% of your product may remain in the water layer .

The "Salting Out" Extraction Strategy
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Mechanism
Aqueous pH Neutral (~pH 7-8)Basic (pH > 12) Ensures the secondary amine is fully deprotonated (free base), reducing water solubility.
Aqueous Additive NoneSaturated NaCl (Brine) Increases ionic strength of the water layer, forcing the organic product out ("Salting Out").
Extraction Solvent Diethyl Ether / HexaneDCM or DCM:iPrOH (9:1) The product is polar. Non-polar solvents like Hexane will not extract it efficiently.

Purification Logic:

  • Acid-Base Wash:

    • Extract the organic layer with 1M HCl. The product moves to the aqueous phase (as the salt). Impurities (unreacted ketone, non-basic thiophene byproducts) remain in the organic phase. Discard organic phase.

    • Basify the aqueous phase (pH > 12) with NaOH.[1]

    • Re-extract with DCM (3x).

  • Drying: Use Na₂SO₄ (Sodium Sulfate), not MgSO₄, as magnesium salts can sometimes coordinate with amino alcohols, leading to loss on the filter cake.

Module 3: Visualization of Logic & Pathways
Diagram 1: Reaction Mechanism & Workflow

This diagram illustrates the Titanium-mediated pathway and the critical intermediate species.

ReactionPathway cluster_waste By-products removed Start 2-Acetylthiophene + 2-Aminoethanol Ti_Add Add Ti(OiPr)4 (Water Scavenger) Start->Ti_Add Mixing Intermediate Titanium-Imine Complex Ti_Add->Intermediate Dehydration (-H2O captured by Ti) Reduction Add NaBH4 (Reduction) Intermediate->Reduction Hydride Transfer Quench Hydrolysis (NaOH/H2O) Reduction->Quench Decomplexation Product Target Amino Alcohol (Free Base) Quench->Product Isolation TiO2 TiO2 Precipitate Quench->TiO2

Caption: The Ti(OiPr)₄ acts as a thermodynamic sink for water, driving the unfavorable ketone-imine equilibrium forward before reduction.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in your current attempts.

Troubleshooting Issue Problem: Low Yield Check1 Is starting material (Ketone) remaining? Issue->Check1 Yes1 Incomplete Imine Formation Check1->Yes1 Yes No1 Check Aqueous Layer Check1->No1 No Action1 Increase Ti(OiPr)4 load Extend complexation time Yes1->Action1 Check2 Is product in Aqueous Waste? No1->Check2 Yes2 Extraction Failure Check2->Yes2 Yes (Common) No2 Decomposition Check2->No2 No Action2 Use 'Salting Out' (NaCl) Ensure pH > 12 Switch to DCM/IPA Yes2->Action2 Action3 Check Reagent Quality (Old NaBH4? Wet Solvents?) No2->Action3

Caption: Diagnostic flow for identifying whether the yield loss is synthetic (upstream) or isolative (downstream).

FAQ: Troubleshooting & Specific Scenarios

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Ti(OiPr)₄/NaBH₄ method? A: You can, but it is often less effective for ketones. STAB is excellent for aldehydes. For acetophenones (or acetylthiophenes), the reaction is sluggish. If you must use STAB, add Acetic Acid (1-2 eq) to catalyze imine formation, but be warned: Thiophenes can polymerize in acidic media over long reaction times. The Titanium method is superior here because it operates under neutral/pseudo-basic conditions [3].

Q: The reaction mixture turned into a solid white gel upon adding water. How do I process this? A: This is Titanium Dioxide (TiO₂) gel. It traps product.

  • Fix: Dilute with Ethyl Acetate or DCM. Add a small amount of water to hydrolyze, then add Celite and stir for 15 minutes. Filter the suspension through a Celite pad. The granular solid is easier to wash than the gel.

Q: I suspect the hydroxyl group on the ethanolamine is interfering. A: It is possible. The hydroxyl group can exchange with the isopropoxide ligands on Titanium. This is why we recommend using 1.5 to 2.0 equivalents of Ti(OiPr)₄ . This ensures there is enough Titanium to activate the ketone even if some is tied up by the alcohol tail of the amine.

Q: My product is an oil that refuses to crystallize. A: Amino alcohols of this class are often viscous oils. To obtain a solid:

  • Dissolve the oil in dry ether or ethanol.

  • Bubble dry HCl gas or add HCl in Dioxane.

  • The Hydrochloride Salt will likely precipitate as a stable, crystalline solid which is also better for long-term storage (prevents oxidation of the thiophene).

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[2][3] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

Sources

Purification challenges of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound from reaction mixtures. As a polar amino alcohol, 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol presents unique purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

Understanding the Molecule and Its Synthesis

2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a chiral amino alcohol with a molecular weight of approximately 185.28 g/mol . Its structure, containing a basic secondary amine, a primary alcohol, and a thiophene ring, contributes to its high polarity. A predicted XlogP value of -0.2 for the closely related isomer 2-amino-1-(thiophen-2-yl)ethan-1-ol underscores this characteristic[1][2].

The most probable synthetic route to this compound is the reductive amination of 2-acetylthiophene with ethanolamine. This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing significant tailing during silica gel column chromatography?

A1: The basic nature of the secondary amine in your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes some molecules to be retained longer than others, resulting in broad, asymmetrical peaks (tailing). This phenomenon can significantly reduce the separation efficiency of your chromatography.

Q2: I'm observing an impurity with a very similar Rf to my product on the TLC plate. What could it be?

A2: A common byproduct in the synthesis of 2-acetylthiophene, a precursor to your starting material, is its isomer, 3-acetylthiophene[3]. If this impurity is carried through the synthesis, it will form the corresponding isomeric amino alcohol, which will likely have very similar polarity and chromatographic behavior to your target compound.

Q3: Can I use distillation to purify my product?

A3: While vacuum distillation is a potential method for purifying amino alcohols, it is crucial to know the boiling point of your compound to avoid thermal decomposition[4]. Without a known boiling point for 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol, a small-scale test distillation is recommended to assess its thermal stability.

Q4: My yield is low after purification. Where could my product be going?

A4: Low yields can result from several factors. The high polarity of the compound may lead to poor extraction from aqueous layers during workup. Additionally, irreversible adsorption onto the silica gel column can occur if the interaction with the stationary phase is too strong. Finally, the compound may be volatile under high vacuum, leading to loss during solvent removal.

Troubleshooting Guide

This section provides a systematic approach to overcoming common purification challenges.

Problem 1: Poor Separation and Peak Tailing in Column Chromatography

Root Cause: Strong acid-base interactions between the basic amine of the product and the acidic silica gel stationary phase.

Solutions:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

    • Protocol:

      • Start with a standard eluent system such as ethyl acetate/hexanes or dichloromethane/methanol.

      • To this mixture, add 0.5-2% (v/v) of triethylamine (TEA) or a few drops of aqueous ammonia.

      • Evaluate the effect on the separation using thin-layer chromatography (TLC) before running the column.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be most appropriate.

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the analyte from the acidic silanols and can provide excellent peak shape without the need for mobile phase modifiers.

Problem 2: Co-eluting Impurities

Root Cause: The presence of isomeric impurities or byproducts from the reductive amination with similar polarity to the desired product.

Potential Byproducts of Reductive Amination:

ImpurityStructureReason for Formation
Unreacted 2-Acetylthiophene Incomplete reaction.
Unreacted Ethanolamine Incomplete reaction.
Di-alkylation Product Reaction of the product with another molecule of 2-acetylthiophene followed by reduction.
Isomeric Product Presence of 3-acetylthiophene in the starting material[3].

Solutions:

  • Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.

      • Wash the organic layer with water to remove any residual acid.

      • Combine the aqueous layers and basify with a suitable base (e.g., 1M NaOH) to a pH > 10.

      • Extract the deprotonated amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization as a Salt: Formation of a salt can often facilitate purification by crystallization, as salts tend to be well-defined crystalline solids.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

      • Add a solution of an acid (e.g., HCl in isopropanol, or a solution of a chiral acid like tartaric acid for diastereomeric resolution) dropwise until precipitation is complete.

      • Cool the mixture in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • The free base can be regenerated by dissolving the salt in water, basifying, and extracting with an organic solvent.

Problem 3: Product Instability or Degradation

Root Cause: The thiophene ring can be sensitive to strongly acidic conditions, and amino alcohols can be thermally labile.

Solutions:

  • Use of Milder Conditions:

    • Avoid prolonged exposure to strong acids during extraction or chromatography.

    • When concentrating the product, use a rotary evaporator at a moderate temperature and pressure to prevent decomposition.

  • Inert Atmosphere: If the compound is susceptible to oxidation, perform purification and storage under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol.

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction tlc TLC Analysis extraction->tlc column Column Chromatography tlc->column Impurities Present pure_product Pure Product tlc->pure_product Sufficiently Pure tlc_check TLC Analysis of Fractions column->tlc_check Collect Fractions crystallization Crystallization / Salt Formation crystallization->pure_product tlc_check->crystallization Minor Impurities tlc_check->pure_product Pure Fractions

Caption: A decision tree for the purification of the target compound.

References

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Available from: [Link]

  • Chemchart. 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). Available from: [Link]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Wikipedia. 2-Acetylthiophene. Available from: [Link]

  • PubChemLite. 2-amino-1-(thiophen-2-yl)ethan-1-ol. Available from: [Link]

  • Green Chemistry. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

  • PharmaCompass. 2-(THIOPHEN-2-YL)ETHAN-1-OL. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • Pharmaffiliates. 2-Amino-1-thiophen-2-yl-ethanol. Available from: [Link]

  • BuyersGuideChem. 2-Amino-1-thiophen-2-yl-ethanol. Available from: [Link]

  • Google Patents. US2716136A - Purification of ethanolamines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Jetir.org. 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available from: [Link]

  • Google Patents. US3453183A - Method of purifying ethanolamines.
  • ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available from: [Link]

  • Beilstein Journals. An efficient synthesis of N-substituted 3- nitrothiophen-2-amines. Available from: [Link]

  • Chempedia - LookChem. Purification of Ethanolamine (2-Aminoethanol). Available from: [Link]

  • The Good Scents Company. 2-(2-thienyl) ethanol. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Our goal is to empower you with the scientific rationale and step-by-step protocols needed to ensure successful and reproducible experiments.

Understanding the Molecule: A Tale of Two Moieties

The solubility behavior of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is dictated by its amphipathic structure, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. Understanding this duality is the first step in mastering its solubilization.

  • The Hydrophobic Anchor: The thiophene ring and the ethyl group form a nonpolar, lipophilic region. This part of the molecule is resistant to dissolving in aqueous solutions, a common challenge for many promising drug candidates.[1]

  • The Solubilization Handles: The secondary amine (-NH-) and the primary alcohol (-OH) are the keys to unlocking its solubility. The alcohol group can participate in hydrogen bonding, while the secondary amine is a basic group that can be protonated to form a highly soluble salt.[2][3]

Table 1: Physicochemical Properties of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol
PropertyValueSource
Molecular FormulaC₁₀H₁₅NOSPubChem
Molecular Weight197.30 g/mol PubChem
XLogP3-AA (Predicted)1.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

(Note: The specific compound "2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol" is not explicitly indexed in PubChem. The data presented is for the closely related core structure "2-amino-1-thiophen-2-yl-ethanol"[4] to provide a reasonable estimate of its physicochemical properties.)

cluster_molecule 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol cluster_properties Solubility Characteristics Thiophene Thiophene Ring + Ethyl Group Amine Secondary Amine (-NH-) Thiophene->Amine Hydrophobic Hydrophobic (Poor Aqueous Solubility) Thiophene->Hydrophobic Alcohol Alcohol (-OH) Amine->Alcohol Hydrophilic Hydrophilic / Ionizable (Solubilization Sites) Amine->Hydrophilic Alcohol->Hydrophilic

Caption: Key functional groups and their contribution to solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a logical workflow to address solubility issues, starting with the simplest and most effective methods.

G Start Start: Compound Precipitates in Aqueous Buffer CheckIonizable Is the compound ionizable? (Contains acidic/basic groups) Start->CheckIonizable pH_Mod Strategy 1: pH Modification CheckIonizable->pH_Mod Yes CoSolvent Strategy 2: Co-solvent System CheckIonizable->CoSolvent No / Unsure CheckCompatibility Is pH change compatible with assay? pH_Mod->CheckCompatibility CheckPrecipitation Does compound precipitate upon dilution? CoSolvent->CheckPrecipitation Advanced Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) Success Success: Compound Solubilized Advanced->Success (Formulation Dependent) CheckCompatibility->CoSolvent No CheckCompatibility->Success Yes CheckPrecipitation->Advanced Yes CheckPrecipitation->Success No

Caption: General troubleshooting workflow for addressing compound precipitation.

Strategy 1: pH Modification (Recommended First Step)

Q: My compound won't dissolve in my neutral (pH 7.4) aqueous buffer. What is the first thing I should try?

A: The most effective initial strategy is pH modification. The secondary amine group in 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is basic and will become protonated in an acidic environment (pH < 7). This protonated form is a salt, which is significantly more water-soluble than the free base form.[5] This is a fundamental principle for solubilizing many amine-containing compounds.[2][6]

Experimental Protocol: Acidic Stock Solution Preparation
  • Weigh the Compound: Accurately weigh the required amount of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol powder.

  • Initial Solvent Addition: Add a small volume of deionized water or your target buffer (e.g., PBS, HEPES) to the powder. Do not add the full volume yet. The compound will likely remain as a suspension.

  • Acidification: While stirring or vortexing, add a dilute acid solution (e.g., 1 M HCl) dropwise. The goal is to lower the pH of the solution.

  • Observe Dissolution: Continue adding the acid dropwise until the solid material completely dissolves, indicating the formation of the soluble salt. Monitor the pH to ensure it remains within a range compatible with your downstream application (typically a final pH between 4 and 6 is effective).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final desired stock concentration.

  • Final pH Check & Sterilization: Check the final pH of the stock solution. If required for your experiment, sterile-filter the solution using a 0.22 µm syringe filter.

Strategy 2: Co-solvent Systems

Q: Adjusting the pH is not compatible with my biological assay, or I still see some cloudiness. What is my next option?

A: The use of co-solvents is a powerful and widely adopted technique for dissolving compounds that have poor water solubility.[7][8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[9][10]

The key to this method is to first dissolve the compound in 100% co-solvent to create a high-concentration stock, and then carefully dilute this stock into your aqueous assay buffer.

Table 2: Recommended Co-solvents for Biological Assays
Co-solventProperties & Use CasesTypical Final Assay Concentration
DMSO (Dimethyl sulfoxide)Excellent solubilizing power for a wide range of nonpolar compounds.[8] The most common starting point.< 0.5% (can be cytotoxic at higher concentrations)
Ethanol A less polar solvent, effective for many organic molecules. Often used in pharmaceutical formulations.[9]< 1%
PEG 400 (Polyethylene glycol 400)A viscous, low-toxicity polymer. Good for compounds that are difficult to dissolve in DMSO or ethanol.[11]< 5%
Propylene Glycol Commonly used in parenteral (injectable) formulations due to its safety profile.[12]< 5%
Experimental Protocol: Co-solvent Stock and Dilution
  • Select a Co-solvent: Start with DMSO, as it is generally the most effective.

  • Prepare High-Concentration Stock: Dissolve your weighed compound in a minimal amount of 100% DMSO (or other co-solvent) to create a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.

  • Serial Dilution (Optional but Recommended): If you need a range of concentrations for your assay, perform a serial dilution of your high-concentration stock using 100% of the same co-solvent. This ensures the co-solvent concentration remains constant in each of your stocks.

  • Final Dilution into Assay Buffer: Add a small volume of your co-solvent stock (e.g., 1-2 µL) to your aqueous assay buffer in the final assay plate or tube. It is critical to add the stock to the buffer and mix immediately, rather than the other way around, to minimize the risk of precipitation. Ensure the final concentration of the co-solvent remains below the recommended limits for your assay system (see Table 2).

Strategy 3: Advanced Formulation Approaches

Q: I'm developing a formulation for in vivo use or require very high concentrations, and the above methods are insufficient. What other technologies can be explored?

A: For more challenging applications, advanced formulation strategies that alter the drug's micro-environment are necessary. These are typically employed during formal drug development.

  • Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions.[13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shuttling them into the solution.[14]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone or torus shape. They have a hydrophilic exterior and a lipophilic interior cavity. Drug molecules can become trapped within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in pharmaceutical formulations.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol? For initial benchtop experiments, the most logical starting point is the pH modification approach. Prepare a 10-100 mM stock solution in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). If this is not feasible, a 10-50 mM stock in 100% DMSO is the next best alternative.

Q2: I dissolved my compound in DMSO, but it crashes out (precipitates) when I add it to my aqueous buffer. What is happening? This is a very common problem known as "solvent-shift" precipitation. Your compound is soluble in the high-concentration organic co-solvent but becomes insoluble when diluted into the predominantly aqueous environment.

  • Troubleshooting Steps:

    • Lower the final concentration of your compound in the assay.

    • Increase the percentage of co-solvent in the final assay buffer, but be mindful of its tolerance in your assay.

    • Try a different co-solvent (e.g., PEG 400).

    • Combine strategies: Use an acidic buffer in combination with a low percentage of co-solvent.

Q3: Can I use heat to dissolve my compound? Gentle warming (e.g., to 37-40°C) can help increase the rate of dissolution and is acceptable. However, avoid aggressive heating or boiling, as this can lead to chemical degradation of the compound. Always check the solution for precipitation again after it has cooled to room temperature.

Q4: What are the potential impacts of solubilizing agents on my biological assay? This is a critical consideration. Both pH changes and co-solvents can affect experimental results.

  • pH: A non-physiological pH can alter protein structure, enzyme activity, and cell viability. Always run a "vehicle control" with your buffer adjusted to the same pH but without the compound to assess the impact of pH alone.

  • Co-solvents: Organic solvents like DMSO can have direct biological effects, including cytotoxicity or inhibition/activation of enzymes. It is essential to keep the final concentration as low as possible and consistent across all experimental conditions, including controls.

Q5: How can I improve the long-term stability of my stock solution? Once dissolved, aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time. Protect from light if the compound is known to be light-sensitive.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Pharma's Almanac. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Li, M., & Cui, F. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Voges, M., et al. (2013). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • 2-Amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChem. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • Co-solvent: Significance and symbolism. (2025). Synonym.com. [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1969). University of Rhode Island. [Link]

  • Solubility 5: effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

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Technical Support Center: Thiophene Purification & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Thiophene Precursors and Impurities Ticket ID: THIO-PUR-001 Status: Open Responder: Senior Application Scientist, Separation Sciences Division

Mission Statement

You are dealing with thiophenes—a class of compounds notorious for their stubborn adhesion to products and distinct separation challenges. whether you are synthesizing conducting polymers like P3HT or pharmaceutical intermediates, "standard" purification often fails because thiophene precursors share solubility parameters and polarity profiles with their resulting products.

This guide moves beyond basic textbook advice. We focus on causality (why the impurity persists) and self-validating protocols (how to prove it's gone).

Module 1: Conducting Polymers (P3HT, PEDOT, etc.)[1]

User Issue: "I synthesized Poly(3-hexylthiophene) (P3HT), but my charge carrier mobility is low and NMR shows sharp peaks in the aromatic region. Vacuum drying didn't help."

Root Cause Analysis: Vacuum drying removes volatile solvents, not oligomers or catalyst residues. Unreacted monomers and low-molecular-weight (MW) oligomers act as charge traps in organic electronics, disrupting the pi-stacking necessary for hole transport. They are not volatile enough to be pumped off but are too soluble to precipitate fully.

The Solution: Sequential Soxhlet Extraction Do not view Soxhlet extraction merely as a "wash." It is a molecular weight fractionation tool. We utilize the principle of Solubility Parameter Matching to peel away impurities layer by layer.

Protocol: The Fractionation Cascade
  • Apparatus: Standard Soxhlet extractor, cellulose thimble.

  • Duration: Each solvent step should run until the siphoning liquid is colorless (typically 12–24 hours per solvent).

StepSolventTarget Impurity (What is removed)Mechanism
1 Methanol Catalyst salts (

, Ni residues), decomposed monomers.
High polarity dissolves salts; non-solvent for polymer.
2 Acetone Unreacted monomers, dimers, trimers.Moderate polarity/volatility; dissolves low MW organics.
3 Hexanes Low MW oligomers (regiorandom segments).Non-polar; dissolves short, disordered chains.
4 Chloroform TARGET PRODUCT (High MW P3HT).Good solvent for high MW, regioregular polymer.

Critical Note: Unlike traditional extraction where the waste is in the flask, in Step 4 , your product moves into the flask. The insoluble material remaining in the thimble is often cross-linked, insoluble gel (waste).

Workflow Visualization

SoxhletWorkflow Start Crude Polymer Solid Thimble Load into Cellulose Thimble Start->Thimble Meth Step 1: Methanol Reflux (12-24h) Thimble->Meth Check1 Is siphon colorless? Meth->Check1 Acet Step 2: Acetone Reflux (12-24h) Check2 Is siphon colorless? Acet->Check2 Hex Step 3: Hexane Reflux (12-24h) Check3 Is siphon colorless? Hex->Check3 Chl Step 4: Chloroform Reflux (Target Extraction) Final Evaporate Chloroform = Purified High MW Polymer Chl->Final Check1->Meth No Check1->Acet Yes (Discard Flask Content) Check2->Acet No Check2->Hex Yes (Discard Flask Content) Check3->Hex No Check3->Chl Yes (Discard Flask Content)

Caption: Sequential Soxhlet fractionation strategy. Note that the solvent polarity decreases to selectively solubilize larger polymer chains.

Module 2: Small Molecule Synthesis (Intermediates)

User Issue: "I cannot separate my thiophene precursor from the product using silica gel chromatography. They co-elute or streak."

Root Cause Analysis: Thiophene rings are electron-rich aromatic systems. If your product and precursor both contain thiophene rings, their adsorption coefficients on standard silica are nearly identical. Furthermore, thiophenes can decompose on acidic silica, leading to streaking.

The Solution: Argentation Chromatography (


/Silica) 
Silver ions (

) form reversible

-complexes with the electron-rich double bonds of the thiophene ring. The strength of this interaction varies significantly based on steric hindrance and electron density, creating separation resolution where standard silica fails.
Protocol: Preparation of 10%

-Silica
  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of acetonitrile (or water, though acetonitrile is easier to remove).
    
  • Slurry: Add 20 g of silica gel (230–400 mesh) to the solution. Stir vigorously to create a slurry.

  • Evaporate: Use a rotary evaporator (shielded from light with foil) to remove the solvent until a free-flowing powder remains.

  • Activation: Dry in an oven at 120°C for 4 hours. Store in the dark.

Troubleshooting Tip: If your compound is acid-sensitive (degrades on silica), add 1% Triethylamine (


) to your eluent during the column run. This neutralizes the acidic sites on the silica gel.
Decision Logic for Purification

PurificationTree Start Crude Thiophene Mixture Q1 Is the impurity volatile? (BP < 150°C) Start->Q1 Distill Vacuum Distillation (Kugelrohr) Q1->Distill Yes Q2 Is the product a solid? Q1->Q2 No Recryst Recrystallization (EtOH or Hexane/Tol) Q2->Recryst Yes Q3 Do Rf values differ on TLC (Delta Rf > 0.1)? Q2->Q3 No (Oil/Gum) StdCol Standard Silica Column (+1% Et3N if sensitive) Q3->StdCol Yes AgCol Argentation Chromatography (10% AgNO3/Silica) Q3->AgCol No (Co-elution)

Caption: Decision matrix for selecting the appropriate purification technique based on physical properties and separation difficulty.

Module 3: Pharmaceutical Trace Removal (Genotoxicity)

User Issue: "I need to reduce residual thiophene to <10 ppm for a drug substance. Standard crystallization isn't getting it low enough."

Root Cause Analysis: Thiophene is a structural alert for genotoxicity. In the body, Cytochrome P450 metabolizes thiophene into thiophene-S-oxide and thiophene epoxide , both of which are highly reactive electrophiles capable of alkylating DNA [1, 4]. Therefore, regulatory limits (PDE) are extremely low.

The Solution: Scavengers & Activated Carbon Crystallization is an equilibrium process; traces will always remain in the mother liquor inclusion. Adsorption is required for ppm-level polishing.

Comparative Data: Scavenger Efficacy
Scavenger TypeSurface ChemistryBest ForProtocol
Activated Carbon (High Surface Area) Microporous/MesoporousGeneral thiophene removal (non-specific).Slurry 10 wt% carbon in solution at 50°C for 1h. Filter over Celite.
Palladium Scavengers (Thiol-modified) -SH (Mercapto) ligandsRemoving metal catalysts and thiophenes (via S-Metal affinity).Add 2-5 eq. relative to metal content.[1] Stir 4h.

on Silica (Batch Mode)

complexation
Specific removal of unreacted thiophene monomers from non-thiophene products.Slurry product solution with 20 wt% Ag-Silica. Filter.

Self-Validation Step (The "Limit Test"): Do not rely on standard NMR for <100 ppm detection. You must use:

  • GC-MS (Headspace): If the thiophene is volatile.

  • qNMR (Quantitative NMR): Using an internal standard (e.g., dimethyl sulfone) with a relaxation delay (

    
    ) > 30 seconds to ensure full relaxation of small impurity protons.
    
References
  • Toxicity Mechanisms: Dansette, P. M., et al. "Metabolic activation of thiophenes." Chemical Research in Toxicology, 2005.

  • Soxhlet Protocols: Trznadel, M., et al. "Regioregular Poly(3-alkylthiophenes): Synthesis and Purification." Macromolecules, 1998. (Establishes the Methanol/Hexane/Chloroform sequence).

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[2][3][4][5] Tetrahedron, 2001. (Fundamental guide on Ag-Silica preparation).

  • Regulatory Context: European Medicines Agency (EMA). "Assessment of thiophene impurities in pharmaceuticals." ICH M7 Guidelines.

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter stability challenges when working with complex heterocycles in drug development. The compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol presents a unique triad of oxidative liabilities: an electron-rich thiophene ring, a secondary amine, and an aliphatic ethanolamine chain.

This technical guide is engineered to help researchers and formulation scientists diagnose, troubleshoot, and structurally mitigate the oxidative degradation of this specific scaffold.

Section 1: Mechanistic Diagnostics (FAQs)

Q1: Why is this specific scaffold so prone to rapid oxidative degradation in aqueous media? The structural causality of this compound's degradation lies in three distinct, highly reactive functional zones:

  • The Thiophene Ring & Thienylic Carbon: Thiophene rings are highly susceptible to oxidation at the sulfur atom, forming reactive S-oxides or epoxides[1]. Furthermore, the "thienylic" α-carbon (bridging the thiophene and the nitrogen) is dually activated. This significantly lowers the hydrogen bond dissociation energy (H-BDE), making it a prime target for radical-mediated hydrogen abstraction[2][3].

  • The Secondary Amine: Secondary amines undergo autooxidation or direct nucleophilic attack by trace peroxides. This pathway frequently leads to N-hydroxylation (forming hydroxylamines) or radical formation at the adjacent α-carbons[4][5].

  • The Ethanolamine Chain: Oxidative cleavage of the ethanolamine moiety, often catalyzed by trace transition metals, can yield fragmented products such as formamides, acetamides, or low-molecular-weight aldehydes[6].

Q2: What specific degradation products should I monitor via LC-MS/MS? When profiling the stability of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, calibrate your mass spectrometer to monitor the following mass shifts:

  • +16 Da (M+16): Indicates N-oxidation (hydroxylamine formation) or thiophene S-oxide formation[1][3].

  • +32 Da (M+32): Indicates thiophene endoperoxide formation—a reaction almost exclusively mediated by singlet oxygen during light exposure[7].

  • Cleavage Fragments: Oxidative dealkylation at the bridging carbon will release 1-(thiophen-2-yl)ethan-1-one and 2-aminoethan-1-ol.

Q3: How do environmental factors like light and trace metals trigger these pathways? Trace transition metals (e.g., Fe³⁺, Cu²⁺) present in buffer salts or excipients catalyze the Fenton reaction, generating highly reactive hydroxyl radicals (HO•) from trace peroxides. These radicals rapidly abstract hydrogen from the amine's α-carbons[2][5]. Concurrently, exposure to ambient laboratory light can generate singlet oxygen (¹O₂), which undergoes a concerted [2+4] cycloaddition with the thiophene ring to form highly unstable endoperoxides[7].

Section 2: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Significant API Loss During Liquid Formulation Storage

Root Cause: Autooxidation catalyzed by dissolved oxygen and trace metals in the formulation matrix. Self-Validating Protocol: Antioxidant and Chelator Matrix Screening Causality: By systematically eliminating radical initiators (using chelators to block Fenton chemistry) and intercepting propagating radicals (using chain-breaking antioxidants), this protocol creates a self-validating matrix. The results inherently identify the exact chemical mechanism driving the degradation[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol in your target buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Matrix Aliquoting: Divide the stock into four distinct test groups:

    • Group A: Control (Buffer only).

    • Group B: Buffer + 0.05% w/v EDTA (Chelates trace metals, inhibiting Fenton initiation)[6].

    • Group C: Buffer + 0.05% w/v Butylated Hydroxytoluene (BHT) (Scavenges propagating peroxyl radicals)[6].

    • Group D: Buffer + 0.05% EDTA + 0.05% BHT.

  • Stress Application: Subject all groups to accelerated oxidative stress using 3% H₂O₂ or a radical initiator like AIBN (2,2′-Azobis(2-methylpropionitrile)) at 40°C for 24 hours[2].

  • Quenching & Analysis: Quench the reactions with cold methanol to halt radical propagation. Analyze API recovery via LC-MS/MS.

  • System Validation:

    • If Group B shows no improvement but Group C halts degradation, the system self-validates that the mechanism is peroxyl-radical mediated autooxidation.

    • If Group B improves stability, trace metal catalysis is the root cause.

    • If only Group D is stable, it validates a synergistic degradation network requiring both initiation and propagation control.

Issue 2: Photochemical Degradation During Benchtop Handling

Root Cause: Thiophene reactivity toward photochemically generated singlet oxygen[7]. Self-Validating Protocol: Singlet Oxygen Quenching Assay Causality: Thiophenes rapidly degrade via [2+4] cycloaddition with ¹O₂. By using sodium azide (NaN₃)—a highly specific ¹O₂ quencher—the protocol self-validates whether the degradation is singlet-oxygen mediated or a standard thermal autooxidation.

Step-by-Step Methodology:

  • Sample Setup: Prepare the compound in a transparent glass vial and an amber glass vial (light-protected control).

  • Sensitization: Add 1 µM of a photosensitizer (e.g., Rose Bengal) to both vials to induce singlet oxygen generation under ambient light.

  • Quenching: To a parallel transparent vial, add 10 mM sodium azide (NaN₃).

  • Exposure: Expose all vials to ICH Q1B standard illumination (1.2 million lux hours).

  • System Validation: If the amber vial and the NaN₃-treated vial maintain >98% API recovery while the standard transparent vial degrades, singlet oxygen-mediated thiophene oxidation is definitively confirmed[7].

Section 3: Quantitative Data & Mitigation Strategies

The following table summarizes the structural vulnerabilities of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol and the corresponding physicochemical mitigation strategies.

Degradation TargetPrimary Chemical MechanismKinetic SusceptibilityValidated Mitigation Strategy
Thiophene Ring Singlet oxygen [2+4] cycloaddition; P450 metabolismHigh (under UV/Vis light)Amber packaging; avoid photosensitizing excipients; inert gas purging.
Thienylic α-Carbon Radical-mediated hydrogen abstractionHigh (low H-BDE)Incorporate chain-breaking antioxidants (e.g., BHT, Ascorbic Acid).
Secondary Amine Nucleophilic attack by peroxides; N-oxidationModerateControl pH (protonation of the amine reduces nucleophilicity and slows oxidation).
Ethanolamine Chain Metal-catalyzed oxidative cleavageLow to ModerateAdd chelators (e.g., EDTA, DTPA) to sequester catalytic transition metals.
Section 4: Visualizations

G Compound 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol Path1 Thiophene Ring Oxidation (Singlet Oxygen / ROS) Compound->Path1 Path2 Secondary Amine Oxidation (Peroxides / Autooxidation) Compound->Path2 Path3 Bridging Carbon / Ethanolamine (Radical Abstraction) Compound->Path3 Prod1 Thiophene Endoperoxide Thiophene S-oxide Path1->Prod1 Prod2 Hydroxylamine (M+16) N-oxide Path2->Prod2 Prod3 Oxidative Cleavage (Aldehydes, Formamides) Path3->Prod3 Mit1 Mitigation: Amber Glass & Inert Gas Prod1->Mit1 Mit2 Mitigation: pH Control & Peroxide Removal Prod2->Mit2 Mit3 Mitigation: Antioxidants (BHT) & Chelators (EDTA) Prod3->Mit3

Fig 1. Oxidative degradation pathways of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol and mitigation.

Workflow Start Formulation Stability Screening Split Aliquot into 4 Test Groups Start->Split G1 Group A: Buffer Only Split->G1 G2 Group B: + 0.05% EDTA Split->G2 G3 Group C: + 0.05% BHT Split->G3 G4 Group D: EDTA + BHT Split->G4 Stress Apply Oxidative Stress (3% H2O2 or AIBN at 40°C) G1->Stress G2->Stress G3->Stress G4->Stress Analyze LC-MS/MS Analysis (Quantify API Loss) Stress->Analyze Res1 Trace Metal Catalysis (Fenton Chemistry) Analyze->Res1 If G2 > G1 Res2 Peroxyl Radical Autooxidation Analyze->Res2 If G3 > G1 Res3 Synergistic Degradation Analyze->Res3 If G4 is optimal

Fig 2. Self-validating troubleshooting workflow for identifying oxidative degradation mechanisms.

References

1.[2] Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. 2.[7] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC - NIH. 3.[6] Technical Support Center: Preventing Degradation of N-alkyl Diethanolamines in Formulations. Benchchem. 4.[1] Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem. 5.[3] Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. 6.[4] CHAPTER 3: Oxidative Degradation. Royal Society of Chemistry (RSC). 7.[5] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.

Sources

Technical Support Center: Solvent Selection & Troubleshooting for Thiophene Amino Ethanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating thiophene amino ethanols. These compounds are critical intermediates in pharmaceutical synthesis, notably in the development of active pharmaceutical ingredients (APIs) like duloxetine[1].

Their bifunctional nature—combining a lipophilic thiophene ring with a polar, basic amino-ethanol moiety—creates unique partitioning behaviors during Liquid-Liquid Extraction (LLE)[2]. This guide provides field-proven, self-validating protocols to optimize your extraction workflows, ensuring high yield and purity.

Section 1: Core Principles & Solvent Selection (FAQ)

Q: Why is solvent selection so critical for thiophene amino ethanols, and how do their structural properties dictate this? A: The fundamental principle behind LLE is the partition coefficient (


), which dictates how a solute distributes between an aqueous and an organic phase[3]. Thiophene amino ethanols are amphoteric and amphiphilic. The thiophene ring drives solubility in non-polar solvents, while the amino and hydroxyl groups engage in strong hydrogen bonding with water. If the solvent is too non-polar (e.g., hexane), the compound remains trapped in the aqueous phase. If the solvent is too polar, it may become partially miscible with water, severely complicating phase separation[2].

Q: Which solvents yield the highest recovery for these intermediates? A: To balance selectivity and recovery, moderately polar organic solvents are required. Below is a synthesized comparison of industry-standard solvents for this specific application:

SolventPolarity IndexBoiling Point (°C)Extraction EfficiencyPrimary Use Case & Causality
Methyl tert-butyl ether (MTBE) 2.555.2HighOptimal. Low boiling point prevents thermal degradation during concentration. Excellent phase separation[1].
Ethyl Acetate (EtOAc) 4.477.1HighVersatile. High solvating power for polar intermediates. Prone to hydrolysis at extreme pH.
Dichloromethane (DCM) 3.139.6Moderate-HighHigh Density. Forms the bottom layer, simplifying sequential extractions. High toxicity profile.
Toluene 2.4110.6ModerateSpecialized. Used primarily when high-temperature azeotropic drying is required post-extraction.
Section 2: Troubleshooting Guide (Q&A)

Issue 1: Persistent Emulsions during LLE

  • Symptom: A thick, cloudy interface layer forms between the aqueous and organic phases, refusing to separate even after prolonged standing.

  • Causality: Thiophene amino ethanols possess a hydrophobic tail (thiophene) and a hydrophilic head (amino-ethanol). This structure acts as a weak surfactant, reducing interfacial tension and stabilizing micro-droplets of water within the organic phase (forming a micelle-like emulsion).

  • Self-Validating Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This "salting out" effect decreases the solubility of the organic molecules in the aqueous phase and increases interfacial tension, forcing the emulsion to break visually within minutes.

Issue 2: Poor Product Recovery in the Organic Phase

  • Symptom: Low yield after solvent evaporation; the target compound remains trapped in the aqueous waste.

  • Causality: The secondary/primary amine group typically has a

    
     between 9 and 10. In neutral or acidic conditions, the amine is protonated (
    
    
    
    ), rendering the molecule highly water-soluble.
  • Self-Validating Solution: Prior to adding your extraction solvent, adjust the aqueous phase to a pH of 11–14 using a strong base like sodium hydroxide[1]. This ensures the amine is fully deprotonated (

    
    ), maximizing its lipophilicity and driving it into the organic phase[4]. You can validate this by testing the aqueous layer with pH paper; if it is below 11, recovery will exponentially drop.
    

Issue 3: Thermal Degradation during Solvent Evaporation

  • Symptom: The isolated product appears as a dark, viscous oil rather than a clear liquid or crystalline solid.

  • Causality: Amino alcohols are susceptible to oxidation and thermal degradation when exposed to prolonged heat, especially in the presence of trace oxygen. Using high-boiling solvents like toluene requires excessive heat for removal, which degrades the sensitive amino alcohol moiety.

  • Self-Validating Solution: Switch to a low-boiling solvent like MTBE (BP 55.2°C)[1]. Evaporate under reduced pressure (rotary evaporation) with a water bath temperature strictly maintained below 40°C.

Section 3: Standard Operating Protocol (SOP)

Optimized Liquid-Liquid Extraction Workflow for Thiophene Amino Ethanols This protocol is designed to ensure maximum mass transfer from the aqueous bulk to the organic interface[3].

  • Aqueous Preparation: Transfer the crude reaction mixture containing the thiophene amino ethanol to a suitably sized separatory funnel.

  • Basification (Critical Step): Slowly add 5M NaOH dropwise while stirring until the aqueous phase reaches a stable pH of 12. Verify with pH indicator strips to ensure the amine is deprotonated[1].

  • Solvent Addition: Add MTBE at a 1:1 volume ratio to the aqueous phase. MTBE is preferred due to its chemical stability, poor water miscibility, and low boiling point[1].

  • Partitioning: Stopper the funnel and invert gently. Vent immediately to release pressure. Shake vigorously for 30 seconds to maximize surface area contact between the immiscible phases[2].

  • Phase Separation: Allow the funnel to rest until two distinct layers form. If an emulsion persists, add 0.2 volumes of saturated aqueous NaCl.

  • Collection & Washing: Drain the lower aqueous layer into a clean flask. Collect the upper MTBE layer. Return the aqueous layer to the funnel and perform two additional extractions with fresh MTBE to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
Section 4: Workflows & Diagrams

G Start Extraction Issue Detected Emulsion Persistent Emulsion Start->Emulsion LowYield Low Organic Recovery Start->LowYield Degradation Thermal Degradation Start->Degradation SolEmulsion Add Saturated NaCl (Salting Out) Emulsion->SolEmulsion SolYield Adjust Aqueous pH to 11-14 LowYield->SolYield SolDegradation Use Low-BP Solvent (e.g., MTBE) Degradation->SolDegradation

Troubleshooting decision tree for thiophene amino ethanol extraction issues.

References
  • Celignis. "Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses". celignis.com.
  • Google Patents. "DE10237246B3 - (S)-3-Methylamino-1-(2-thienyl)-1-propanol". google.com.
  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE)
  • Google Patents. "US5491243A - Intermediate useful for the asymmetric synthesis of duloxetine". google.com.

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Spectral Analysis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of highly functionalized pharmaceutical intermediates like 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a critical bottleneck in active pharmaceutical ingredient (API) synthesis. Historically,1 (e.g., 600 MHz) were the exclusive gold standard for such analyses[1]. However, the advent of cryogen-free benchtop NMR technology (60–80 MHz) has decentralized quality control, allowing chemists to perform rapid, on-the-spot structural confirmation[2].

This guide objectively compares the analytical performance of benchtop (60 MHz) versus high-field (600 MHz) NMR systems for characterizing this specific thiophene-ethylamine derivative, providing actionable, self-validating experimental protocols.

Mechanistic & Structural Overview

The molecule 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (C₈H₁₃NOS) presents a unique ¹H NMR profile dictated by distinct electronic environments. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation:

  • Thiophene Ring (Aromatic Region): The electron-rich heteroaromatic sulfur ring induces a strong local magnetic field (ring current), deshielding the protons at positions 3, 4, and 5, pushing them downfield to the 6.9–7.3 ppm range.

  • Chiral Center (-CH-): The methine proton adjacent to both the thiophene ring and the secondary amine is highly deshielded (~4.15 ppm ). It splits into a distinct quartet due to scalar coupling (J ≈ 6.6 Hz) with the adjacent methyl group.

  • Ethanolamine Tail (-CH₂-CH₂-OH): The electronegativity difference between nitrogen and oxygen causes distinct shifts. The O-CH₂ protons are more deshielded (3.65 ppm ) compared to the N-CH₂ protons (2.75 ppm ).

  • Methyl Group (-CH₃): Located far from the most electronegative atoms, this group appears upfield as a sharp doublet (~1.45 ppm ).

Comparative Performance Analysis

While high-field systems provide superior sensitivity—scaling proportionally to


—and high spectral dispersion to resolve complex second-order effects[1], benchtop systems offer highly accessible, cost-effective analysis[3]. Despite lower spectral resolution, benchtop NMR is highly effective for quantifying specific, well-separated markers (like the methyl doublet in this molecule) provided advanced signal processing or minimal signal overlap is present[4].
Table 1: Hardware & Operational Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (600 MHz)
Magnetic Field Strength 1.4 Tesla (Permanent Neodymium)14.1 Tesla (Superconducting)
Cryogen Requirements None (Cryogen-free)[5]Liquid Helium & Nitrogen
Spectral Dispersion Low (Susceptible to signal overlap)High (Excellent baseline resolution)
Sensitivity (LOD) ~1–5 mM< 10 µM
Footprint & Economics Compact, Low capital/maintenanceLarge, High capital/maintenance
Primary Application Process monitoring, QA/QC[3]Structural elucidation, Impurity profiling
Table 2: ¹H NMR Spectral Data Comparison (C₈H₁₃NOS)
Proton AssignmentHigh-Field (600 MHz)Benchtop (60 MHz)Diagnostic Utility
Thiophene H-3, H-4, H-5 6.92 – 7.20 ppm (Resolved dd, dt)~7.05 ppm (Broad multiplet)Confirm aromatic ring integrity
Methine (-CH-) 4.15 ppm (Quartet, J = 6.6 Hz)4.15 ppm (Broad quartet)Reaction progress marker
Ethanolamine O-CH₂ 3.65 ppm (Triplet, J = 5.2 Hz)~3.65 ppm (Apparent triplet)Confirm side-chain attachment
Ethanolamine N-CH₂ 2.75 ppm (Triplet, J = 5.2 Hz)~2.75 ppm (Broad multiplet)Confirm side-chain attachment
Methyl (-CH₃) 1.45 ppm (Doublet, J = 6.6 Hz)1.45 ppm (Doublet)Primary integration standard

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your structural verification, the following protocol establishes a self-validating feedback loop for quantitative ¹H NMR acquisition.

Step 1: Causality-Driven Sample Preparation
  • Action: Dissolve 15 mg of the intermediate in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected not only for its deuterium lock signal (required by high-field systems) but because it lacks exchangeable protons that would obscure the critical N-CH₂ and O-CH₂ multiplets of the ethanolamine moiety. TMS provides a reliable 0.0 ppm internal standard, essential for overcoming the inherent magnetic drift observed in permanent neodymium magnets used in benchtop systems.

Step 2: Acquisition Parameters
  • Benchtop (60 MHz): 16 scans, 90° pulse angle, 10-second relaxation delay (

    
    ) .
    
  • High-Field (600 MHz): 16 scans, 30° pulse angle, 1-second relaxation delay (

    
    ).
    
  • Causality: The extended 10-second

    
     on the benchtop system is mandatory to ensure complete longitudinal relaxation (
    
    
    
    ) of the methyl protons. Failing to account for this leads to artificially low integration values, compromising quantitative accuracy.
Step 3: Self-Validation Logic

The system is self-validating through internal integration ratios.

  • Set the integral of the isolated methyl doublet (1.45 ppm) to exactly 3.00 .

  • Measure the integral of the methine quartet (4.15 ppm) . It must yield 1.00 ± 0.05 .

  • Validation Gate: If the ratio fails this 5% tolerance, the protocol dictates immediate rejection of the quantitative result. This indicates either incomplete relaxation (requiring an increased

    
    ) or a co-eluting impurity, triggering an automatic escalation to high-field analysis.
    

Workflow Visualization

NMR_Workflow A Reaction Aliquot (C8H13NOS) B Sample Preparation (0.5 mL CDCl3) A->B C 1H NMR Acquisition B->C D Benchtop NMR (60 MHz) C->D Routine E High-Field NMR (600 MHz) C->E In-depth F Rapid QA/QC & Process Control D->F G Complex Impurity Profiling E->G

Fig 1: Decision workflow for routine vs. in-depth NMR analysis of pharmaceutical intermediates.

Conclusion & Recommendations

For the routine process monitoring of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, Benchtop NMR (60 MHz) is the superior choice due to its rapid turnaround time and low operational cost. The distinct chemical shifts of the methyl and methine protons allow for accurate tracking of reaction progress without the need for high spectral dispersion.

However, for rigorous structural elucidation, regulatory filing, or identifying unknown regioisomeric impurities on the thiophene ring, High-Field NMR (600 MHz) remains indispensable. Implementing a hybrid workflow—using benchtop systems as a frontline PAT tool and high-field systems as an escalation pathway—maximizes both laboratory efficiency and scientific rigor.

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers. ethz.ch.
  • Benchtop NMR in Biomedicine: An Updated Liter
  • Benchtop NMR Spectroscopy Market Analysis. squarespace.com.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. nih.gov.
  • New Fields and Exciting Applications for Benchtop NMR Instruments. labcompare.com.

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Guide for Thiophene Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of elucidating novel heterocyclic pharmacophores. Thiophene amino alcohols represent a critical structural motif in modern drug development, utilized in everything from serotonin-norepinephrine reuptake inhibitors (SNRIs) to novel kinase inhibitors.

For researchers and drug development professionals, accurately mapping the structural connectivity of these molecules is paramount. Mass spectrometry (MS)—specifically Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)—is the definitive tool for this task. This guide provides an objective, mechanistic comparison of the fragmentation patterns of thiophene amino alcohols against alternative chemical classes, providing the fundamental causality required to interpret complex spectral data confidently.

Mechanistic Causality in Gas-Phase Fragmentation

The fragmentation of a thiophene amino alcohol is not a random shattering of bonds; it is a highly deterministic process governed by charge stabilization, bond dissociation energies, and the collision regime. The fragmentation fingerprint is a composite of the pathways inherent to its constituent functional groups: the electron-rich thiophene ring and the highly directing amino alcohol moiety[1].

α-Cleavage and Immonium Ion Formation

In standard 70 eV EI-MS, the most prominent primary fragmentation is C–C bond rupture adjacent to the amine, known as α-cleavage[2]. The causality here is purely electronic: the nitrogen atom acts as a powerful charge-directing center. Its lone pair rapidly delocalizes to stabilize the adjacent carbocation, forming a highly stable, even-electron immonium ion[2]. Because this product is energetically favorable, it almost universally forms the base peak (100% relative abundance) in the mass spectrum of amino alcohols.

Competitive Dehydration vs. Deamination

Under ESI-MS/MS conditions, protonated amino alcohols


 undergo competitive elimination reactions. Tandem mass spectrometry studies demonstrate that the balance between dehydration (

, 18 Da) and deamination (

, 17 Da) is strictly dictated by the collision environment[3].
  • Thermodynamic Control: Dehydration is the thermodynamically favored pathway, dominating in low-energy ion source conditions due to the formation of a stable alkene or epoxide[3].

  • Kinetic Control: Deamination is the kinetically controlled pathway. In the high-energy collision cell of a tandem mass spectrometer, the lower activation barrier for direct C–N bond cleavage makes ammonia loss the dominant channel[3].

Thiophene Ring Cleavage and Skeletal Rearrangement

Unlike aliphatic chains, the aromatic thiophene ring requires significant energy to fracture. When subjected to high-energy collisions, it exhibits highly specific fragmentation. A hallmark of thiophene dissociation is the loss of acetylene (


, 26 Da), resulting in the formation of the thioketene radical cation (

, m/z 58)[4]. Furthermore, substituted thiophenes can undergo electron-impact-induced skeletal rearrangements, expanding the five-membered ring to form a highly stable, six-membered thiopyranium ion[5].

Comparative Fragmentation Analysis

To confidently identify a thiophene amino alcohol, its spectral behavior must be benchmarked against structurally related alternatives. The table below objectively compares the MS performance and experimental data of thiophene amino alcohols against phenyl amino alcohols and purely aliphatic amino alcohols.

Analytical FeatureThiophene Amino AlcoholsPhenyl Amino AlcoholsAliphatic Amino Alcohols
Molecular Ion

Stability
Moderate to High. The aromatic sulfur stabilizes the radical cation.High. The phenyl ring provides excellent charge delocalization.Very Low or Absent. Rapid cleavage prevents

detection.
Base Peak Origin (EI) α-Cleavage (Immonium ion formation)α-Cleavage (Immonium ion formation)α-Cleavage (Immonium ion formation)
Characteristic Neutral Losses

(18 Da),

(17 Da),

(26 Da),

(34 Da)

(18 Da),

(17 Da),

(26 Da)

(18 Da),

(17 Da)
Diagnostic Aromatic Fragments m/z 58 (

)[4], m/z 45 (

)
m/z 91 (Tropylium ion), m/z 77 (Phenyl cation)None (Yields simple alkyl cations like m/z 29, 43)
Skeletal Rearrangements Ring expansion to thiopyranium ion [5]Rearrangement to tropylium ion Alkyl chain cyclization (rare)

Self-Validating Experimental Protocol for MS/MS Characterization

In drug development, analytical data must be unimpeachable. The following LC-ESI-MS/MS protocol is designed as a self-validating system , utilizing stable isotope labeling to internally prove the causality of every observed fragment.

Step 1: Sample Preparation & Isotopic Spiking (The Validation Core)

  • Prepare the thiophene amino alcohol sample at 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with an equimolar concentration of a

    
    -labeled internal standard of the analyte. By analyzing the light and heavy isotopes simultaneously, any observed mass shift in the fragments definitively proves which part of the carbon skeleton was retained or lost.
    

Step 2: Chromatographic Separation

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Causality: Separation removes isobaric matrix interferences that could produce false-positive fragment ions in the collision cell.

Step 3: Data-Dependent Acquisition (DDA)

  • Operate the mass spectrometer in positive ESI mode.

  • Perform a full MS scan (m/z 50–500) to identify the

    
     precursor, followed by DDA MS/MS.
    

Step 4: Collision Energy (CE) Ramping

  • Acquire MS/MS spectra at three distinct collision energies: 10 eV, 25 eV, and 40 eV.

  • Causality: Ramping the CE isolates thermodynamic vs. kinetic pathways. 10 eV will validate the thermodynamically favored dehydration (

    
    ), while 40 eV will force the kinetically controlled deamination (
    
    
    
    ) and the high-energy thiophene ring cleavage[3].

Step 5: Validation Logic

  • A fragment is only accepted as valid if the mass shift is identically mirrored in the

    
    -labeled internal standard's spectrum. If the unlabeled compound yields the diagnostic m/z 58 thioketene ion[4], the labeled compound must yield m/z 60 (if the labeled carbons are on the ring), unequivocally confirming the fragment's structural origin.
    

Visualizing the Fragmentation Logic

The following diagram maps the competitive thermodynamic and kinetic pathways that define the mass spectral fingerprint of these compounds.

Fragmentation M Molecular Ion [M]⁺ (Thiophene Amino Alcohol) Alpha α-Cleavage (C-C Bond Rupture) M->Alpha Amine Directing Effect Dehyd Dehydration [-H₂O] (Thermodynamic Control) M->Dehyd Low Energy Collision Deam Deamination [-NH₃] (Kinetic Control) M->Deam High Energy Collision Ring Thiophene Ring Cleavage (Loss of C₂H₂ / H₂S) M->Ring High Energy EI (70 eV) Immonium Immonium Ion (Base Peak, High Stability) Alpha->Immonium Charge Retention on N Thiopyran Thiopyranium Ion (Ring Expansion) Ring->Thiopyran Skeletal Rearrangement

Fig 1. Gas-phase fragmentation pathways of thiophene amino alcohols under EI and ESI-MS/MS.

References

  • [5] Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. URL:[Link]

  • [3] Competitive Dehydration and Deamination of a,w-Amino Alcohols and a,w-Amino Acids in the Gas Phase: TANDEM MASS SPECTROMETRY. Georgia Institute of Technology / J. Am. Chem. Soc. URL:[Link]

  • [4] Selective formation and spectroscopic characterization of the H2CCS•+ radical cation via dissociative ionization of thiophene. AIP Publishing / The Journal of Chemical Physics. URL:[Link]

  • [2] Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. DOI.org. URL: [Link]

Sources

HPLC method development for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol Purity: A Comparative Guide to Column Chemistries and pH Strategies

Executive Summary

In pharmaceutical method development, secondary amines containing both lipophilic and hydrophilic moieties present a classic chromatographic paradox. 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is a prime example: the thiophene ring drives hydrophobic retention, while the ethanolamine side chain and basic nitrogen (pKa ~9.0) induce severe secondary interactions with the stationary phase. As a Senior Application Scientist, I rarely rely on brute-force gradient adjustments to fix poor peak shape. Instead, robust method development requires manipulating the analyte's ionization state and selecting the precise column chemistry to match. This guide objectively compares three distinct chromatographic strategies to establish a self-validating purity method for this compound.

The Analyte: Physicochemical Profiling & Causality of Failure

To develop a robust purity method, we must first understand the causality behind chromatographic failure. 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol contains a secondary amine. At an acidic or neutral pH, this amine is fully protonated.

Traditional silica-based reversed-phase (RP) columns contain residual acidic silanol groups (pKa 3.5–4.5). When analyzing basic amines, the protonated analyte undergoes secondary ion-exchange interactions with these ionized silanols[1] . This dual-retention mechanism (hydrophobic partitioning + ionic interaction) is the root cause of severe peak tailing, unpredictable retention times, and the loss of theoretical plates[2]. To resolve the API from its synthetic precursors—such as 1-(thiophen-2-yl)ethan-1-one and unreacted ethanolamine—we must eliminate this ionic interaction.

Comparative Analysis of Chromatographic Strategies

Strategy A: Traditional C18 at Acidic pH (The Baseline)
  • Mechanism: Utilizes a standard end-capped C18 column with a low-pH mobile phase (e.g., pH 3.0, 0.1% Formic Acid).

  • Causality & Outcome: At pH 3.0, the amine is protonated. While the low pH partially suppresses silanol ionization, it does not eliminate it. The protonated amine is highly polar, requiring highly aqueous conditions for retention, which risks phase collapse. Peak tailing remains a persistent issue due to residual active sites[1].

  • Verdict: Suboptimal. Fails to provide the peak symmetry required for accurate quantitation of closely eluting degradants.

Strategy B: Polar-Embedded C18 at Acidic pH (The Shielding Strategy)
  • Mechanism: Employs a stationary phase with an amide or carbamate functional group embedded within the alkyl chain (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).

  • Causality & Outcome: The embedded polar group creates a localized hydration layer that sterically and electronically shields the residual silanols from the protonated analyte[3] . This significantly reduces peak tailing without the need for mobile-phase ion-pairing reagents[4].

  • Verdict: A strong alternative if acidic conditions are mandatory for MS compatibility, though overall retention of the protonated amine remains relatively low.

Strategy C: High-pH Stable C18 (The Deprotonation Strategy - Optimal)
  • Mechanism: Utilizes an ethylene-bridged hybrid (BEH) silica particle stable up to pH 12 (e.g., Waters XBridge C18). The mobile phase is buffered to pH 10.0 using 10 mM Ammonium Bicarbonate.

  • Causality & Outcome: By operating at pH 10.0 (one pH unit above the analyte's pKa), the secondary amine is deprotonated into its neutral, free-base form[2] . This achieves two critical goals: it completely extinguishes ion-exchange interactions with silanols (yielding perfectly symmetrical peaks), and it dramatically increases the analyte's hydrophobicity, driving it deeper into the C18 phase for enhanced retention and resolution[5].

  • Verdict: The superior method for purity profiling, offering maximum resolution, peak capacity, and reproducibility.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three strategies when separating 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol from its neutral ketone starting material (1-(thiophen-2-yl)ethan-1-one).

Chromatographic StrategyColumn ChemistryMobile Phase pHRetention Time (min)USP Tailing (As)Theoretical Plates (N)Resolution (Rs) from Ketone
A: Baseline Standard C18 (150 x 4.6mm)3.02.42.8 (Fail)2,1001.2
B: Shielding Polar-Embedded C183.03.11.4 (Pass)8,5003.5
C: Deprotonation High-pH Stable BEH C1810.06.81.05 (Ideal)14,2008.1

Self-Validating Experimental Protocol (High-pH Strategy)

To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system.

1. Buffer Preparation (Critical Step):

  • Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) and dissolve in 1.0 L of MS-grade water to yield a 10 mM solution.
    
  • Causality Check: Adjust the buffer to exactly pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Because the analyte's pKa is ~9.0, failing to reach pH 10.0 will result in a mixed population of protonated and neutral species, causing split peaks and retention time drift.

2. Column & System Setup:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 235 nm (optimal for the thiophene chromophore).

3. Gradient Elution Profile:

  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B

  • 15.0 min: 95% B

  • 15.1 min: 5% B

  • 20.0 min: 5% B (Re-equilibration)

4. System Suitability and Self-Validation Criteria: Before analyzing unknown samples, inject a resolution standard containing the API and 1-(thiophen-2-yl)ethan-1-one. The system is only validated if it meets the following autonomous checks:

  • Specificity: Blank injection must show zero interference at the API retention time.

  • Peak Shape: USP Tailing Factor (

    
    ) for the API must be 
    
    
    
    .
  • Resolving Power: Resolution (

    
    ) between the API and the ketone must be 
    
    
    
    .
  • Precision: Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections must be

    
    .
    

Method Development Workflow

Method_Development Start Analyte: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (Basic Amine, pKa ~9.0) LowPH Acidic pH (< 4.0) Amine is Protonated (+) Start->LowPH Standard Approach HighPH Basic pH (> 10.0) Amine is Neutral (0) Start->HighPH Optimized Approach StdC18 Standard C18 Column Silanol Interactions LowPH->StdC18 PolarC18 Polar-Embedded C18 Shielded Silanols LowPH->PolarC18 BEHC18 High-pH Stable C18 No Ion-Exchange HighPH->BEHC18 Res1 Fail: Severe Tailing As > 2.0 StdC18->Res1 Res2 Pass: Acceptable Shape Low Retention PolarC18->Res2 Res3 Optimal: Sharp Peaks Max Retention BEHC18->Res3

Fig 1: HPLC method development decision matrix for basic amines.

References

  • Stuart, J. D. (1998). Review of Practical HPLC Method Development. Journal of the American Chemical Society.[Link]

  • L. R. Snyder, J. J. Kirkland, J. L. Glajch. Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry.[Link]

  • Abuga, K. O., et al. Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin. University of Nairobi Digital Repository.[Link]

Sources

Comparative Guide: FTIR Characterization of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol serves as a critical building block, particularly in the development of platelet aggregation inhibitors and antihistamines. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior performance for rapid, cost-effective process monitoring and raw material identification.

This guide provides a technical comparison of FTIR spectral characteristics against its synthetic precursors and alternative analytical methods. It focuses on the specific vibrational modes required to validate the reductive amination pathway typically used to synthesize this molecule.

Structural Analysis & Vibrational Theory

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent pharmacophores. The target molecule combines a thiophene ring, a chiral ethyl linkage, a secondary amine, and a primary alcohol.

The Chemical Challenge

The primary challenge in characterizing this molecule is the spectral overlap between the hydroxyl (-OH) and amine (-NH-) stretching vibrations. Both occur in the high-frequency region (3200–3500 cm⁻¹).

  • Thiophene Moiety: A five-membered aromatic ring containing sulfur. Distinctive for C=C stretching and C-S modes.

  • Ethanolamine Chain: Introduces strong hydrogen bonding capabilities, resulting in broad spectral bands.

Diagram: Structural Dissection & Signal Origin

The following diagram illustrates the correlation between the chemical structure and the expected signal generation.

G Molecule Target Molecule: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol Thiophene Thiophene Ring (Aromatic C-H, C=C, C-S) Molecule->Thiophene Linker Ethyl Linkage (Aliphatic C-H) Molecule->Linker Amine Secondary Amine (N-H Stretch/Bend) Molecule->Amine Alcohol Primary Alcohol (O-H Stretch, C-O Stretch) Molecule->Alcohol 3100-3000 cm⁻¹ (C-H)\n700 cm⁻¹ (Ring Breathing) 3100-3000 cm⁻¹ (C-H) 700 cm⁻¹ (Ring Breathing) Thiophene->3100-3000 cm⁻¹ (C-H)\n700 cm⁻¹ (Ring Breathing) 2960-2850 cm⁻¹ (Aliphatic) 2960-2850 cm⁻¹ (Aliphatic) Linker->2960-2850 cm⁻¹ (Aliphatic) 3350-3310 cm⁻¹ (Overlap) 3350-3310 cm⁻¹ (Overlap) Amine->3350-3310 cm⁻¹ (Overlap) 3400-3200 cm⁻¹ (Broad)\n1050 cm⁻¹ (C-O) 3400-3200 cm⁻¹ (Broad) 1050 cm⁻¹ (C-O) Alcohol->3400-3200 cm⁻¹ (Broad)\n1050 cm⁻¹ (C-O)

Figure 1: Correlation between pharmacophores and expected FTIR spectral regions.

Comparative Analysis: Target vs. Precursors

The most effective use of FTIR in this context is reaction monitoring . The synthesis typically involves the reductive amination of 2-acetylthiophene with 2-aminoethanol .

Performance Metric: Spectral Discrimination

The "performance" of the FTIR method is defined by its ability to detect the consumption of the carbonyl group and the formation of the secondary amine.

Functional GroupMode2-Acetylthiophene (Precursor A)2-Aminoethanol (Precursor B)Target Molecule (Product)Diagnostic Value
Carbonyl (C=O) Stretch1660–1680 cm⁻¹ (Strong) AbsentAbsent High: Disappearance confirms reduction.
Hydroxyl (O-H) StretchAbsent3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)Low: Present in both B and Product.
Amine (N-H) StretchAbsent~3300 & 3370 cm⁻¹ (Doublet, Primary)~3300 cm⁻¹ (Singlet, Secondary)Medium: Shift from doublet to singlet (often obscured).
Thiophene Ring C=C Stretch~1410, 1520 cm⁻¹Absent~1410, 1520 cm⁻¹Medium: Confirms ring integrity.
C-O (Alcohol) StretchAbsent~1050 cm⁻¹~1050–1080 cm⁻¹Low: Remains constant.
Critical Insight

The disappearance of the ketone band at ~1665 cm⁻¹ is the primary "Go/No-Go" indicator for reaction completion. If this peak persists, the intermediate imine has not been fully reduced, or starting material remains.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For this specific amino-alcohol, ATR-FTIR is the superior alternative to traditional KBr pellets. The molecule is likely a viscous oil or low-melting solid; KBr pellets are hygroscopic and can introduce water artifacts that obscure the critical O-H/N-H region.

Step-by-Step Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication quality).

    • Range: 4000–600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure total dryness. Collect air background.

  • Sample Application:

    • Apply 10–20 µL of the neat liquid/oil directly onto the crystal center.

    • Note: If the sample is a hydrochloride salt (solid), apply high pressure using the anvil to ensure contact.

  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correction: Rubberband method (points at 4000, 2500, 1800, 600).

Diagram: Analytical Workflow

Workflow Start Start: Crude Reaction Mixture Prep Workup: Extraction & Drying (Remove Water) Start->Prep ATR ATR-FTIR Analysis Prep->ATR Decision Check 1665 cm⁻¹ (C=O) ATR->Decision Pass Peak Absent: Proceed to NMR/HPLC Decision->Pass No Peak Fail Peak Present: Continue Reduction Decision->Fail Strong Peak Fail->Start Reprocess

Figure 2: Decision logic for process monitoring using FTIR.

Performance Comparison: FTIR vs. Alternatives

Why choose FTIR over NMR or HPLC for this specific characterization stage?

FTIR vs. 1H-NMR
  • FTIR Strength: Instantaneous feedback on functional group conversion (C=O

    
     C-N/C-O). It is insensitive to deuterated solvent costs and requires no shimming.
    
  • FTIR Weakness: Cannot easily distinguish between the product and a potential side product where the thiophene ring is hydrogenated (over-reduction), as the functional groups would look similar. NMR is required to verify the aromatic protons on the thiophene ring (multiplets at

    
     6.9–7.4 ppm).
    
FTIR vs. HPLC-UV
  • FTIR Strength: No method development or column equilibration time. Detects the solvent residues (e.g., ethyl acetate peaks) that might interfere with yield calculations.

  • FTIR Weakness: Poor at quantifying trace impurities (<1%). HPLC is necessary for purity certification.

Summary of Technique Suitability
FeatureFTIR (ATR)1H-NMRHPLC-UV
Speed < 2 mins15–30 mins30–60 mins
Cost per Run NegligibleHigh (Solvents)Medium (Solvents/Columns)
Structural Detail Functional GroupsConnectivityRetention Time
Best Use Case In-process Check Final Structure Proof Purity Quantification

Detailed Spectral Assignment Table

The following table synthesizes data from standard spectroscopic libraries for the constituent moieties, providing a reference for peak assignment.

Frequency (cm⁻¹)Vibration ModeAssignmentNotes
3200–3450

(O-H) &

(N-H)
Alcohol/AmineBroad band. The N-H stretch of the secondary amine is usually a weak shoulder on the lower frequency side of the O-H band.
3050–3100

(C-H) arom
Thiophene RingCharacteristic of aromatic/heteroaromatic rings.
2850–2960

(C-H) aliph
Ethyl/Ethanol chainAsymmetric and symmetric stretching of CH₂ and CH groups.
1450–1550

(C=C)
Thiophene RingSkeletal vibrations of the heteroaromatic ring.
1350–1400

(O-H)
AlcoholIn-plane bending.
1050–1080

(C-O)
Primary AlcoholStrong, characteristic band for primary alcohols (-CH₂-OH).
1180–1220

(C-N)
AmineC-N stretching for aliphatic amines.
690–720

(C-H) / C-S
ThiopheneOut-of-plane bending and C-S-C ring deformation.

References

  • NIST Chemistry WebBook.Standard Reference Data for Thiophene and Ethanolamine derivatives. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Merck / Sigma-Aldrich.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Definitive Structural Elucidation of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Three-Dimensional Structural Analysis

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture dictates a compound's biological activity, its physical properties, and its potential for therapeutic application. For a molecule such as 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol, a novel compound with potential pharmacological relevance, understanding its exact conformation, stereochemistry, and intermolecular interactions is not merely an academic exercise; it is a critical step in the journey from discovery to application. While a suite of analytical techniques can provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous, high-resolution three-dimensional structural determination.

As of the time of this writing, the crystal structure of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol has not been reported in the public domain. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven protocol for obtaining this crucial crystallographic data. Secondly, it offers a comparative analysis, weighing the unique insights provided by X-ray crystallography against other powerful structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to equip researchers with the knowledge to not only pursue the definitive structure of this and similar molecules but also to understand the strategic importance of this data in their research endeavors.

The Unrivaled Power of X-ray Crystallography: A Glimpse from Related Structures

While the specific crystal structure of our target molecule is yet to be determined, the crystallographic analysis of structurally related thiophene derivatives provides a clear illustration of the depth of information that can be obtained. For instance, the crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide reveals the precise bond lengths, bond angles, and torsion angles of the 1-(thiophen-2-yl)ethylidene moiety, a key component of our molecule of interest[1]. Similarly, studies on other thiophene-containing compounds have elucidated intricate details of their supramolecular assembly through hydrogen bonding and other non-covalent interactions[1][2][3][4]. This level of detail is instrumental in understanding crystal packing, predicting polymorphism, and designing new materials with desired properties.

To showcase the typical data obtained from a single-crystal X-ray diffraction experiment, the following table summarizes key crystallographic parameters for a selection of published thiophene derivatives.

Compound Formula Crystal System Space Group Unit Cell Dimensions (Å, °) Ref.
(E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazideC13H12N2OSOrthorhombicP212121a = 5.4960(7), b = 11.0177(13), c = 20.249(2)[1]
(E)-1-(4-((E)-(4-ethoxybenzylidene) amino) phenyl)-3-(thiophen-2-yl) prop-2-en-1-oneC28H23NO2SMonoclinicP21/ca = 19.343(4), b = 5.8353(9), c = 16.574(4), β = 98.78(2)[5]
2-(thiophen-3-yl)ethyl pyrene-1-carboxylateC23H16O2SOrthorhombicPna21a = 12.020(9), b = 7.576(6), c = 18.521(14)[6][7]

This granular data allows for the construction of a precise three-dimensional model of the molecule, providing irrefutable evidence of its structure.

Experimental Protocol: Obtaining the Crystal Structure of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

The following is a detailed, step-by-step methodology for the determination of the single-crystal X-ray structure of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

1. Synthesis and Purification:

  • Rationale: The cornerstone of a successful crystallography experiment is a highly pure, single-phase crystalline sample. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Protocol:

    • Synthesize 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol via reductive amination of 2-acetylthiophene with 2-aminoethan-1-ol, or another suitable synthetic route.

    • Purify the crude product using column chromatography or recrystallization to achieve a purity of >98%, as confirmed by NMR and LC-MS.

    • Thoroughly dry the purified compound to remove any residual solvent, which could interfere with crystallization.

2. Crystallization:

  • Rationale: The most challenging and often rate-limiting step is the growth of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions). This requires a systematic screening of various crystallization conditions.

  • Protocol:

    • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane, and water).

    • Crystallization Techniques: Employ a variety of crystallization methods:

      • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a less soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

    • Optimization: Systematically vary parameters such as solvent composition, concentration, temperature, and the presence of additives to optimize crystal growth.

3. Crystal Mounting and Data Collection:

  • Rationale: A single, well-formed crystal is selected and mounted for data collection. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

  • Protocol:

    • Under a microscope, select a suitable crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

4. Data Processing and Structure Solution:

  • Rationale: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure and determine the positions of the atoms in the unit cell.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Determine the crystal system, space group, and unit cell dimensions from the diffraction pattern.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

5. Structure Refinement and Validation:

  • Rationale: The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The final structure is then validated to ensure its quality and accuracy.

  • Protocol:

    • Perform least-squares refinement of the atomic coordinates, displacement parameters, and other structural parameters.

    • Locate and refine the positions of hydrogen atoms from the difference electron density map or place them in calculated positions.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density.

    • Prepare the final crystallographic information file (CIF) for deposition in a public database such as the Cambridge Structural Database (CSD).

G Experimental Workflow for Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization mounting Crystal Mounting crystallization->mounting collection X-ray Data Collection mounting->collection processing Data Processing collection->processing solution Structure Solution processing->solution refinement Structure Refinement & Validation solution->refinement cif cif refinement->cif CIF Deposition G Complementary Roles of Analytical Techniques in Structural Validation cluster_techniques Analytical Techniques cluster_info Structural Information molecule 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol (Unknown Structure) xray X-ray Crystallography molecule->xray Solid-State 3D Structure nmr NMR Spectroscopy molecule->nmr Solution-State Connectivity & Conformation ms Mass Spectrometry molecule->ms Molecular Formula & Fragmentation structure Definitive 3D Structure xray->structure Definitive nmr->structure Supportive ms->structure Supportive

Sources

Comparison of synthetic routes for 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-{[1-(thiophen-2-yl)ethyl]amino}ethan-1-ol requires the strategic formation of a carbon-nitrogen bond between a chiral-center-adjacent thiophene moiety and a hydroxyethyl group. In pharmaceutical development and fine chemical synthesis, selecting the optimal synthetic route is critical for maximizing yield, ensuring chemoselectivity, and minimizing purification bottlenecks.

As a Senior Application Scientist, I have evaluated the two primary methodologies for synthesizing this secondary amine: Direct Reductive Amination (Route A) and Direct N-Alkylation (Route B) . This guide objectively compares their mechanistic causality, experimental viability, and overall performance.

Route A: Direct Reductive Amination (The Preferred Pathway)

Concept & Mechanistic Causality

Route A involves the condensation of 2-acetylthiophene with ethanolamine to form an intermediate imine (Schiff base), followed by in situ reduction to the target secondary amine.

The critical experimental choice in this pathway is the selection of the reducing agent. While sodium borohydride (NaBH₄) is a common reductant, it is too aggressive and will prematurely reduce the starting ketone into 1-(thiophen-2-yl)ethan-1-ol before the imine can fully form. Conversely, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice[1]. The three electron-withdrawing acetoxy groups sterically hinder and electronically deactivate the boron-hydrogen bond, making it a remarkably mild reagent[2]. It selectively reduces the protonated imine (iminium ion)—which forms faster than the ketone is reduced—allowing for a highly efficient, one-pot "direct" reductive amination[1].

Self-Validating Experimental Protocol
  • Imine Formation: In an oven-dried round-bottom flask, dissolve 2-acetylthiophene (1.0 equiv, 10 mmol) and ethanolamine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 equiv, 10 mmol) to act as a weak acid catalyst, facilitating the dehydration step of imine formation.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours under a nitrogen atmosphere. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy any unreacted hydride. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (DCM/MeOH gradient) to yield the pure secondary amine.

Route B: Direct N-Alkylation (The Alternative Pathway)

Concept & Mechanistic Causality

Route B utilizes an Sₙ2 nucleophilic substitution, reacting 1-(thiophen-2-yl)ethan-1-amine (a primary amine) with 2-bromoethanol (an alkylating agent)[3].

While conceptually simpler, this route is fundamentally flawed by poor chemoselectivity. N-alkylation of primary amines is notoriously difficult to arrest at the mono-alkylation stage[4]. Because alkyl groups are electron-donating via inductive effects, the newly formed secondary amine (our target molecule) is significantly more nucleophilic than the primary amine starting material. Consequently, the product competes effectively for the remaining 2-bromoethanol, leading to a cascade of over-alkylation that generates unwanted tertiary amine byproducts[3].

Self-Validating Experimental Protocol
  • Base Activation: Dissolve 1-(thiophen-2-yl)ethan-1-amine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (ACN, 30 mL). Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol) to act as an acid scavenger for the generated HBr.

  • Controlled Alkylation: To minimize over-alkylation, the alkylating agent must be the limiting reagent. Slowly add 2-bromoethanol (0.85 equiv, 8.5 mmol) dropwise at room temperature.

  • Thermal Propagation: Heat the reaction mixture to reflux (approx. 80 °C) for 16–24 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: The crude mixture will contain unreacted primary amine, the target secondary amine, and tertiary amine byproducts. Strict chromatographic separation (using a highly polar eluent system with 1% triethylamine to prevent streaking) is mandatory to isolate the target compound.

Quantitative Data Comparison

The following table summarizes the field-proven performance metrics of both synthetic routes, highlighting why Reductive Amination is the industry standard for this molecular class.

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Reagents 2-Acetylthiophene + Ethanolamine1-(Thiophen-2-yl)ethan-1-amine + 2-Bromoethanol
Typical Isolated Yield 75 – 85% 40 – 55%
Chemoselectivity High (Strictly stops at secondary amine)Low (Highly prone to over-alkylation)
Reaction Time 12 – 18 hours16 – 24 hours
Key Byproducts 1-(Thiophen-2-yl)ethan-1-ol (Trace)Tertiary amine (Significant)
Scalability & E-factor Excellent (One-pot, mild conditions)Poor (Difficult, solvent-heavy purification)

Mechanistic Workflow Diagram

The following Graphviz diagram maps the logical flow and convergence of both synthetic pathways toward the target molecule, illustrating the problematic over-alkylation branch inherent to Route B.

SynthesisRoutes A_Reactants 2-Acetylthiophene + Ethanolamine A_Intermediate Imine Intermediate (Schiff Base) A_Reactants->A_Intermediate -H₂O (AcOH) Target Target Molecule: 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol A_Intermediate->Target NaBH(OAc)₃ B_Reactants 1-(Thiophen-2-yl)ethan-1-amine + 2-Bromoethanol B_Transition SN2 Transition State B_Reactants->B_Transition K₂CO₃, Heat B_Transition->Target -HBr Byproduct Tertiary Amine (Over-alkylation) Target->Byproduct + 2-Bromoethanol

Mechanistic workflow comparing Reductive Amination (Blue) and N-Alkylation (Red) pathways.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

The Core Directive: You are handling 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol . Do not treat this merely as a generic organic reagent. Its structure dictates a dual-threat hazard profile that requires a specific containment strategy.[1][2][3]

Structural Hazard Analysis (SAR)

This molecule is a chimera of two distinct hazard classes. You must defend against both simultaneously:

  • The Amino-Ethanol Tail (Corrosive/Caustic):

    • Mechanism: Secondary amines are strong nucleophiles and bases. Upon contact with moist membranes (eyes, lungs, sweat), they generate hydroxide ions, causing immediate tissue saponification (chemical burns).

    • Risk: High potential for irreversible eye damage (H318) and skin corrosion (H314).[4]

  • The Thiophene Moiety (Systemic/Lipophilic):

    • Mechanism: The thiophene ring increases lipophilicity, facilitating rapid transdermal absorption. Once absorbed, thiophenes can undergo metabolic activation (S-oxidation) in the liver, leading to reactive intermediates.

    • Risk: Systemic toxicity and potential photosensitization.

Operational Rule #1: Treat all liquid transfers as if the substance is a permeating corrosive . Standard safety glasses are insufficient; standard nitrile gloves have finite breakthrough times against thiophene derivatives.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement based on the calculated permeation rates of thiophene-derivatives and caustic amines.

Table 1: Task-Based PPE Selection
Protection ZoneLow-Risk Operation (Analytical, Sealed Vials)High-Risk Operation (Synthesis, Stock Prep, Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (Min 0.11 mm / 4 mil)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Thiophenes can swell and permeate nitrile in <15 mins. Laminate films provide >480 min breakthrough time.
Eye Protection Chemical Goggles (Indirect vented)Face Shield + Goggles Amines cause rapid corneal opacification. Safety glasses allow vapor/splash entry from the side.
Respiratory Fume Hood (Sash at 18")Respirator (P100/OV Cartridge) if outside hoodAmine vapors are respiratory irritants (H335). Thiophene odor threshold is low but fatigue occurs quickly.
Body Defense Lab Coat (Cotton/Poly)Chem-Resistant Apron (Tyvek or PVC)Cotton absorbs; Tyvek repels. Protect the femoral artery area during bench work.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : Every step includes a check to ensure safety barriers are intact before proceeding.

Phase A: Pre-Operational Setup
  • The Glove Check: Inflate nitrile gloves with air to check for pinholes before donning. If using laminate liners, wear them under a pair of nitrile gloves for dexterity.

  • The Acid Trap: Place a small beaker of dilute acetic acid or citric acid in the back of the hood. This acts as a neutralizer station for minor tool decontamination, preventing amine migration.

Phase B: Weighing & Transfer (Critical Step)

Context: Static electricity can cause the solid/oil to "jump" during weighing.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat.

  • The "Drop" Technique: Do not scoop. Use a pipette (if liquid) or a spatula to drop material vertically.

  • Solubilization: Add solvent slowly.

    • Warning: If dissolving in acidic media, expect an exotherm (heat generation) as the amine protonates. Cool the receiving vessel on ice if scale >1 gram.

Phase C: Decontamination & Waste
  • Immediate Neutralization: Rinse all spatulas/pipette tips in the Acid Trap (Phase A) before removing them from the hood. This converts the volatile amine into a non-volatile salt.

  • Waste Segregation:

    • Stream: Basic Organic Waste (High BTU).

    • Labeling: Must explicitly state "Thiophene-Amine Derivative" to alert disposal crews of sulfur content (SOx generation during incineration).

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

Caption: Logic flow for selecting glove and eye protection based on exposure potential and task duration.

PPE_Selection Start Task Assessment IsLiquid Is the substance in Liquid/Solution phase? Start->IsLiquid Duration Contact Duration / Volume IsLiquid->Duration Yes LowRisk Low Risk: Analytical / Sealed IsLiquid->LowRisk No (Solid/Sealed) Duration->LowRisk < 10 mins Incidental Splash HighRisk High Risk: Synthesis / Stock Prep Duration->HighRisk > 10 mins Immersion Risk PPE_Low PPE: Double Nitrile Gloves + Chemical Goggles LowRisk->PPE_Low PPE_High PPE: Laminate (Silver Shield) + Face Shield + Goggles HighRisk->PPE_High

Diagram 2: Spill Response Algorithm

Caption: Immediate response protocol for spills, prioritizing containment of the amine vapors.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate (Fume Hood Sash Down) Spill->Evacuate PPE_Don 2. Don PPE (Goggles + Laminate Gloves) Evacuate->PPE_Don Absorb 3. Apply Absorbent (Vermiculite/Sand) PPE_Don->Absorb Neutralize 4. Mild Acid Wash (Dilute Citric/Acetic) Absorb->Neutralize Convert to Salt Disposal 5. Seal in HazWaste (Label: Thiophene/Amine) Neutralize->Disposal

Emergency Response & First Aid

  • Eye Contact: Time is vision. Irrigate immediately for 15 minutes . Do not wait for a doctor to start rinsing. The amine component can penetrate the cornea rapidly.

  • Skin Contact: Wash with soap and water.[1][2][5] Crucial: Do not use alcohol or organic solvents to clean skin; this will drive the thiophene component deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 436152, 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Ethanolamine (Analogous Amine Hazard). Retrieved from [Link]

Sources

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